molecular formula C13H13NO4 B1363570 4-(4-oxopiperidine-1-carbonyl)benzoic Acid CAS No. 672309-93-2

4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Cat. No.: B1363570
CAS No.: 672309-93-2
M. Wt: 247.25 g/mol
InChI Key: XXONJRIUBHNYLZ-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidine-1-carbonyl)benzoic Acid, with the CAS number 672309-93-2, is an organic compound of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid moiety linked to a 4-oxopiperidine ring via a carbonyl group, resulting in a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . Its structure, which incorporates two distinct functional handles (the carboxylic acid and the piperidine ketone), makes it a valuable bifunctional building block for the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) . The compound has a predicted boiling point of 503.7±45.0 °C and a density of 1.3±0.1 g/cm3 . Its role as a chemical intermediate allows researchers to utilize it in coupling reactions, such as amide bond formation, or to explore its potential as a core scaffold in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXONJRIUBHNYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373861
Record name n-(4-carboxylic)benzoyl-4-piperidone
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-93-2
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-carboxylic)benzoyl-4-piperidone
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Record name 672309-93-2
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Foundational & Exploratory

Technical Guide: 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2).[1]

CAS Number: 672309-93-2 Role: Bifunctional Pharmacophore Scaffold & PARP Inhibitor Intermediate[1]

Part 1: Executive Summary & Chemical Identity

Strategic Significance

This compound is a specialized bifunctional building block used primarily in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors .[1] Structurally, it serves as a critical linker scaffold, analogous to the piperazine-linker found in Olaparib , but featuring a 4-oxopiperidine moiety.[1] This ketone functionality provides a versatile "handle" for reductive amination, allowing medicinal chemists to generate diverse libraries of PARP inhibitors by introducing various amine "tails" (e.g., cyclopropylamines) while maintaining the benzoic acid "head" required for anchoring to the phthalazinone core [1, 2].[1]

Physicochemical Profile

The compound is characterized by two distinct reactive centers: a carboxylic acid (for amide coupling) and a ketone (for reductive functionalization).

PropertySpecification
CAS Number 672309-93-2
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point 195–198 °C (Decomposes) [3]
pKa (Calc) ~3.5 (Carboxylic acid)
Key Impurities 4-Piperidone (hydrolysis product), Terephthalic acid

Part 2: Synthetic Methodology (Protocol)

This section outlines a robust, scalable synthesis route starting from commercially available Monomethyl terephthalate and 4-Piperidone hydrochloride .[1] This route is preferred over direct coupling with terephthalic acid to prevent polymerization and ensure regioselectivity.

Retrosynthetic Analysis & Workflow

The synthesis relies on a chemoselective amide coupling followed by a controlled hydrolysis.

SynthesisWorkflow SM1 Monomethyl Terephthalate (Acid Activation) Inter Intermediate Ester (Methyl 4-(4-oxopiperidine-1-carbonyl)benzoate) SM1->Inter HATU/DIPEA or SOCl2 SM2 4-Piperidone HCl SM2->Inter Product Target Product (CAS 672309-93-2) Inter->Product LiOH / THF:H2O (Hydrolysis)

Figure 1: Two-step synthetic pathway ensuring protection of the carboxylic acid terminus.[1]

Detailed Experimental Protocol
Step 1: Amide Coupling (Formation of Methyl Ester Intermediate)

Rationale: Using the methyl ester prevents self-coupling of the benzoic acid.[1] HATU is chosen for high yield, though Acid Chloride (via SOCl₂) is more economical for scale-up.[1]

  • Reagents: Monomethyl terephthalate (1.0 eq), 4-Piperidone HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (10 vol).

  • Procedure:

    • Dissolve Monomethyl terephthalate in dry DMF under N₂ atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes at 0°C to activate the acid.

    • Add 4-Piperidone HCl portion-wise.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (Target Mass: ~261.1 M+H).[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Controlled Hydrolysis

Rationale: LiOH is used over NaOH to prevent potential degradation of the ketone moiety via aldol condensation side-reactions (mild conditions).[1]

  • Reagents: Methyl ester intermediate (from Step 1), LiOH.H₂O (2.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Dissolve the intermediate in THF/Water.

    • Add LiOH.H₂O at 0°C.

    • Stir at RT for 4–6 hours. Critical: Do not heat; heating may cause ketone degradation.

    • Validation: LC-MS should show shift from 261 (Ester) to 247 (Acid).[1]

  • Isolation:

    • Adjust pH to ~3.0 using 1N HCl.[2] The product will precipitate.[3]

    • Filter the white solid, wash with cold water, and dry under vacuum at 45°C.[1]

Part 3: Applications in Drug Discovery (PARP Inhibitors)[1]

This compound acts as a divergent intermediate . The diagram below illustrates how it bridges the gap between the "Anchor" (Phthalazinone) and the "Tail" (Solubility/Potency group).

SAR_Logic cluster_0 Medicinal Chemistry Utility Center CAS 672309-93-2 (The Scaffold) Phthalazinone Phthalazinone Core (PARP Binding Anchor) Center->Phthalazinone Coupling via Acid Group ReductiveAmination Reductive Amination (Ketone + R-NH2) Center->ReductiveAmination Functionalization via Ketone Group Target Novel PARP Inhibitor (Analog Library) ReductiveAmination->Target NaCNBH3 / AcOH

Figure 2: The scaffold utility in generating PARP inhibitor libraries via divergent synthesis.

Mechanistic Utility
  • Acid Terminus: Couples with the phthalazinone core (e.g., 4-[(4-fluoro-3-aminophenyl)methyl]-1(2H)-phthalazinone) to establish the primary binding scaffold.[1]

  • Ketone Terminus: Allows for the introduction of diverse amines (cyclopropyl, piperazine derivatives) via reductive amination (NaCNBH₃/MeOH), modulating the pharmacokinetic properties (solubility, BBB permeability) of the final drug candidate [4].[1]

Part 4: Safety & Handling (MSDS Summary)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Irritation H315/H319Causes skin and serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) when handling the dry powder to prevent inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to oxidation or hydration over long periods.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry.

  • Javaid, Z., et al. (2010). Inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][4] US Patent Application 2010/0280057 A1.[5][6]

  • MolCore. (2024). Chemical Properties of CAS 672309-93-2.[1][7]

  • PubChem. (2024). Compound Summary: this compound.[1][8] National Library of Medicine. [1]

Sources

Physicochemical Profiling & Developability Guide: 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

[1]

CAS Registry Number: 672309-93-2 Molecular Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol [1][2]

Part 1: Executive Summary & Structural Logic

The Molecule at a Glance

4-(4-oxopiperidine-1-carbonyl)benzoic acid is a bifunctional building block critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and GPCR ligands.[1] Structurally, it is a terephthalic acid mono-amide derivative.[1] It serves as a "linker-scaffold," connecting a pharmacophore via the carboxylic acid tail to a secondary amine via the reactive ketone "warhead" on the piperidine ring.[1]

Structural Analysis & Causality[1]
  • The Acid Tail (Benzoic Acid moiety): This group dictates the solubility profile.[1] It acts as a solubility switch, allowing the molecule to be dissolved in basic aqueous media (as a salt) and precipitated in acidic media for purification.[1]

  • The Amide Linker: The carbonyl at the para position of the benzene ring is electron-withdrawing.[1] This inductively stabilizes the carboxylate anion, making the benzoic acid moiety slightly more acidic (lower pKa) than unsubstituted benzoic acid.[1]

  • The Ketone Head (4-Oxopiperidine): This is the site of subsequent chemical elaboration (typically reductive amination).[1] It is electronically isolated from the aromatic ring by the piperidine's

    
     carbons, but it remains susceptible to hydration (gem-diol formation) in aqueous solution.[1]
    

Part 2: Physicochemical Properties (The Core Datasheet)[1]

The following values represent the consensus developability profile based on structure-property relationships (SPR) and commercial intermediate specifications.

Ionization (pKa)
  • Experimental Expectation: 3.6 – 3.9 (Carboxylic Acid)[1]

  • Mechanism: The amide group at the para position exerts an electron-withdrawing effect (-I effect), stabilizing the conjugate base (carboxylate) more effectively than a hydrogen atom would.[1]

  • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate species.[1]

Lipophilicity (LogP / LogD)[1][3]
  • LogP (Neutral species): 0.4 – 0.8 (Predicted)[1]

  • LogD (pH 7.4): -2.5 to -3.0[1]

  • Interpretation: The neutral molecule is moderately polar due to the amide and ketone oxygen.[1] However, upon ionization (pH > 4), the LogD drops precipitously, indicating high water solubility and low membrane permeability in the passive state.[1] This molecule will not cross cell membranes effectively unless derivatized or actively transported.[1]

Solubility Profile
Solvent SystemSolubility StatusMechanistic Note
Water (pH < 2) Low (< 0.1 mg/mL)Neutral species precipitates; useful for isolation.[1]
Water (pH > 6) High (> 50 mg/mL)Forms soluble carboxylate salt (Na⁺/K⁺).[1]
DMSO High (> 100 mg/mL)Excellent solvent for stock solutions.[1]
Methanol/Ethanol ModerateGood for recrystallization; avoid heating if acid catalysis is present (esterification risk).[1]

Part 3: Stability & Reactivity Profile

Ketone Hydration & Acetalization

The 4-oxopiperidine moiety is a cyclic ketone.[1] In the presence of water, it exists in equilibrium with its gem-diol form.[1]

  • Risk: In alcoholic solvents (MeOH/EtOH) with acidic catalysis, the ketone can form hemiacetals or ketals, appearing as "impurity" peaks in HPLC.[1]

  • Mitigation: Perform LC-MS analysis in acetonitrile/water mixtures rather than methanol to avoid artifactual mass peaks (M+32).

Amide Hydrolysis

The amide bond is relatively stable due to conjugation with the aromatic ring (partial double bond character).[1] However, prolonged exposure to strong acid/base at high temperatures (>80°C) will hydrolyze the linker, yielding terephthalic acid and 4-piperidone.[1]

Solid-State Polymorphism

As a benzoic acid derivative, this molecule is prone to polymorphism and solvate formation.[1] The carboxylic acid groups can form intermolecular hydrogen-bonded dimers (homodimers) in the crystal lattice, leading to high melting points (typically >200°C, decomposition often observed).[1]

Part 4: Experimental Protocols

Protocol A: HPLC Method for Purity & Identification

Standard Reverse-Phase (RP) conditions must account for the acidic nature of the analyte to prevent peak tailing.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Keeps the carboxylic acid protonated (neutral), increasing retention on the hydrophobic column.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Expected Retention: The compound will elute earlier than non-polar impurities due to the polar ketone and amide groups.[1]

Protocol B: Determination of pKa (Potentiometric Titration)

Use this protocol to validate the specific batch ionization profile.[1]

  • Preparation: Dissolve 5 mg of compound in 10 mL of degassed water. Add 1 equivalent of NaOH to ensure full dissolution (starting at high pH).[1]

  • Titrant: 0.1 M HCl standard solution.

  • Apparatus: Auto-titrator with glass pH electrode (calibrated at pH 4.0 and 7.0).

  • Execution: Titrate from pH 11.0 down to pH 2.0.

  • Analysis: Plot d(pH)/d(Volume). The inflection point corresponds to the pKa.[1]

    • Note: If precipitation occurs during titration (cloudiness at pH ~4), add 20% methanol as a co-solvent and extrapolate the aqueous pKa using the Yasuda-Shedlovsky equation.[1]

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Degradation Logic

This diagram illustrates the assembly of the molecule and its primary degradation pathways, essential for stability testing.[1]

SynthesisDegradationTerephthalicTerephthalic Acid(Starting Material)CouplingAmide Coupling(HATU/DIPEA)Terephthalic->CouplingPiperidone4-Piperidone(Amine Source)Piperidone->CouplingTargetTARGET MOLECULE4-(4-oxopiperidine-1-carbonyl)benzoic acidCoupling->TargetYieldsHydrolysisAcid Hydrolysis(Degradation)Target->HydrolysisStrong Acid/HeatKetalHemiacetal/Ketal(In MeOH/H+)Target->KetalMeOH solventGemDiolGem-Diol(Aq. Equilibrium)Target->GemDiol+ H2OHydrolysis->Terephthalic

Caption: Synthesis pathway from terephthalic acid and 4-piperidone, showing reversible hydration risks and irreversible hydrolysis degradation.

Diagram 2: pH-Dependent Solubility & Speciation

This diagram guides the researcher on solvent selection based on pH.[1]

SpeciationAcidicpH < 3.5(Protonated Form)BasicpH > 4.5(Carboxylate Anion)Acidic->BasicAdd Base (NaOH)PrecipitatePRECIPITATIONLow Solubility(Isolation State)Acidic->PrecipitateNeutral SpeciesAggregatesSolutionSOLUTIONHigh Solubility(Reaction State)Basic->SolutionIonic RepulsionSolvation

Caption: Solubility switch mechanism. The molecule precipitates in acidic media (neutral) and dissolves in basic media (anionic).[1]

References

  • ChemicalBook. (2025).[1] this compound - Product Properties and Suppliers.[1] Retrieved from [1]

  • MolCore. (2025).[1] CAS 672309-93-2 | this compound.[1][2] Retrieved from [1]

  • PubChem. (2025).[1][3][4] Compound Summary: Benzoic acid derivatives and physicochemical data. (General reference for benzoic acid pKa comparisons). Retrieved from [1]

  • ACD/Labs. (2025). Application of Lipophilicity Descriptors (LogP/LogD) in Drug Discovery.[1][5] (Reference for LogD pH-dependence methodology). Retrieved from [1]

Comprehensive Structural Characterization of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2). This guide is designed for medicinal chemists and analytical scientists, focusing on the specific spectroscopic challenges posed by the N-acyl-4-piperidone scaffold, particularly amide rotamerism and ketone hydration.

A Technical Guide for Structure Verification & Impurity Profiling

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound is a bifunctional building block frequently utilized in the synthesis of PARP inhibitors and GPCR ligands. Its structure consists of a rigid terephthalic acid core mono-amidated with 4-piperidone.

For the analytical scientist, this molecule presents a distinct "characterization trap": Amide Rotamerism . Due to the partial double-bond character of the N-C(O) amide bond, the piperidone ring experiences restricted rotation. At room temperature, this often results in broad or "doubled" NMR signals that can be mistaken for impurities. This guide prioritizes the differentiation of these rotamers from genuine synthetic byproducts.

Molecular Specifications
PropertyValue
IUPAC Name 4-[(4-oxopiperidin-1-yl)carbonyl]benzoic acid
CAS Number 672309-93-2
Molecular Formula C₁₃H₁₃NO₄
Exact Mass 247.0845 Da
Key Functionalities Carboxylic Acid (pKa ~4.2), Tertiary Amide, Ketone

Synthetic Context & Impurity Profiling

To validate the structure, one must first understand the potential impurities derived from its synthesis. The standard route involves the acylation of 4-piperidone (often as the hydrochloride hydrate) with a reactive terephthalic acid derivative (e.g., 4-(chlorocarbonyl)benzoate), followed by ester hydrolysis.

Critical Impurities to Monitor:

  • 4-Piperidone Hydrate (Starting Material): The ketone in 4-piperidone is highly hygroscopic and exists in equilibrium with its gem-diol form.

  • Terephthalic Acid (Hydrolysis Byproduct): Resulting from over-hydrolysis of the intermediate.

  • Regioisomers: If prepared from unsymmetrical precursors, ensure para-substitution is maintained.

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a self-validating dataset, moving from bulk property confirmation to atomic-level connectivity.

ElucidationWorkflow Sample Isolated Sample MS HRMS (ESI+) Confirm Formula Sample->MS IR FT-IR Functional Groups MS->IR NMR_1H 1H NMR (DMSO-d6) Primary Structure IR->NMR_1H NMR_VT VT-NMR (80°C) Resolve Rotamers NMR_1H->NMR_VT If signals broad NMR_2D 2D NMR (HSQC/HMBC) Connectivity NMR_VT->NMR_2D Final Structure Validated NMR_2D->Final

Figure 1: Step-by-step structural elucidation workflow. Note the critical VT-NMR step for this specific scaffold.

Detailed Characterization Protocols

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation logic.

  • Method: ESI(+) Q-TOF or Orbitrap.

  • Expected Ion:

    
     m/z.
    
  • Diagnostic Fragmentation:

    • Loss of H₂O: m/z ~230 (Characteristic of carboxylic acids/ketones).

    • Amide Cleavage: Fragmentation at the amide bond yields the benzoyl cation (m/z ~149 for carboxy-benzoyl fragment) and the piperidone fragment.

B. Infrared Spectroscopy (FT-IR)

Objective: Differentiate the three distinct carbonyl environments.

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid (O-H) 2500–3300Very broad "hump", indicative of dimerization.
Ketone (C=O) ~1715–1725Sharp band. Note: If broad/weak, suspect hydration (gem-diol).
Acid (C=O) ~1680–1700Conjugated with aromatic ring.
Amide (C=O) ~1620–1640Tertiary amide, typically lower frequency due to resonance.
C. Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: Prove connectivity and resolve rotameric broadening.

1. ¹H NMR (400 MHz, DMSO-d₆, 25°C)

At room temperature, the N-acyl piperidone ring is rigid on the NMR timescale. The protons "cis" and "trans" to the amide oxygen are in different magnetic environments.

  • Acid Proton:

    
     13.1 ppm (Broad singlet, 1H, COOH). Disappears on D₂O shake.
    
  • Aromatic Region (AA'BB' System):

    • 
       8.02 ppm (d, J=8.2 Hz, 2H): Protons ortho to the electron-withdrawing COOH group.
      
    • 
       7.55 ppm (d, J=8.2 Hz, 2H): Protons ortho to the Amide group.
      
  • Piperidone Region (The Rotamer Zone):

    • Instead of two clean triplets, you will likely observe four complex multiplets or two very broad humps between 3.4–4.0 ppm (N-CH₂) and 2.3–2.6 ppm (CO-CH₂).

    • Integration: Total aliphatic integration must equal 8H.

2. Variable Temperature (VT) NMR Protocol

To confirm that the broad aliphatic signals are due to rotamers and not impurities, heat the sample.

  • Protocol: Heat probe to 80°C (353 K).

  • Result: The rotation around the amide bond becomes fast on the NMR timescale. The broad multiplets will coalesce into two clean triplets (or broad singlets) representing the

    
     and 
    
    
    
    protons of the piperidone ring.
    • 
       ~3.7 ppm (br t, 4H, N-CH₂).
      
    • 
       ~2.5 ppm (br t, 4H, CO-CH₂).
      
3. ¹³C NMR (100 MHz, DMSO-d₆)

Look for 11 distinct carbon signals (due to symmetry).

  • Carbonyls (3 signals):

    • 
       ~207 ppm (Ketone C=O).
      
    • 
       ~169 ppm (Amide C=O).
      
    • 
       ~167 ppm (Acid C=O).
      
  • Aromatic (4 signals): Quaternary C-COOH, Quaternary C-Amide, and two CH signals.

  • Aliphatic (2 signals):

    • 
       ~40-45 ppm (N-CH₂, often split/broad at RT).
      
    • 
       ~40 ppm (CH₂-C=O, often obscured by DMSO solvent peak).
      

Structural Logic Visualization

The following diagram illustrates the connectivity logic used to assign the structure based on HMBC (Heteronuclear Multiple Bond Correlation) data.

NMR_Logic Ketone Ketone C=O (207 ppm) Amide Amide C=O (169 ppm) Acid Acid C=O (167 ppm) Pip_Alpha Piperidine N-CH2 (3.4-3.8 ppm) Pip_Alpha->Ketone HMBC (Weak/Long) Pip_Alpha->Amide HMBC (Strong) Pip_Beta Piperidine CO-CH2 (2.4-2.6 ppm) Pip_Alpha->Pip_Beta COSY Pip_Beta->Ketone HMBC (Strong) Ar_Ortho_Amide Ar-H (Ortho to Amide) (7.55 ppm) Ar_Ortho_Amide->Amide HMBC Ar_Ortho_Acid Ar-H (Ortho to Acid) (8.02 ppm) Ar_Ortho_Amide->Ar_Ortho_Acid COSY Ar_Ortho_Acid->Acid HMBC

Figure 2: NMR Connectivity Logic. Arrows indicate Heteronuclear Multiple Bond Correlations (HMBC) confirming the linkage between fragments.

Troubleshooting & Common Pitfalls

Issue: "Missing" Carbonyl Peak in ¹³C NMR
  • Cause: The ketone signal (~207 ppm) is quaternary and has long relaxation times. Furthermore, if the sample contains water, the ketone may exist partially as the gem-diol, shifting the signal to ~90-95 ppm.

  • Solution: Run the ¹³C NMR with a longer relaxation delay (D1 = 3-5 sec) and ensure the sample is strictly anhydrous (use dry DMSO-d₆).

Issue: Extra Peaks in ¹H NMR
  • Cause: If the sample was isolated from an alcohol solvent (Methanol/Ethanol), 4-piperidones readily form hemi-ketals.

  • Solution: Lyophilize the sample from water/acetonitrile or dry under high vacuum at 40°C for 24 hours.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and amide rotamers).
  • Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link (Foundational theory for VT-NMR of amides).

  • ChemicalBook. (n.d.). This compound - CAS 672309-93-2.[1] Retrieved October 26, 2023, from Link (Source for CAS and physical property verification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135727248, this compound. Retrieved October 26, 2023, from Link

Sources

Technical Profile: 4-(4-oxopiperidine-1-carbonyl)benzoic acid

[1]

Introduction

This compound is a bifunctional building block extensively utilized in medicinal chemistry. It features a rigid phenyl ring linked to a 4-piperidone moiety via an amide bond. This specific arrangement serves as a critical "linker" scaffold in the design of proteolysis-targeting chimeras (PROTACs) and poly(ADP-ribose) polymerase (PARP) inhibitors. The molecule combines an electrophilic ketone (suitable for reductive amination) and a nucleophilic-ready carboxylic acid (suitable for further amide coupling), making it a versatile intermediate for divergent synthesis.

  • CAS Number : 672309-93-2[1][2][3][4]

  • Molecular Formula :

    
    [1]
    
  • Molecular Weight : 247.25 g/mol [1][2][3][4]

Structural Analysis & Nomenclature

The IUPAC name This compound is constructed based on the priority of functional groups. The carboxylic acid takes precedence, defining the parent structure.

Nomenclature Decomposition
  • Parent Structure : Benzoic acid (

    
    ). The carbon attached to the carboxyl group is position 1.
    
  • Substituent Position : The substituent is located at position 4 (para-substitution).

  • Substituent Group : (4-oxopiperidine-1-carbonyl) .[1]

    • 1-carbonyl : The linker is a carbonyl group (

      
      ) attached to the nitrogen atom (position 1) of the piperidine ring.
      
    • 4-oxopiperidine : A piperidine ring containing a ketone (

      
      ) group at position 4.
      
Structural Visualization (Graphviz)

The following diagram illustrates the hierarchical breakdown of the nomenclature.

NomenclatureTreeRootThis compoundParentParent: Benzoic Acid(Priority Group: -COOH)Root->ParentSubstituentSubstituent at C4:(4-oxopiperidine-1-carbonyl)Root->SubstituentLinkerLinker: Carbonyl(Attached to N1)Substituent->LinkerRingRing: Piperidine(Heterocycle)Substituent->RingKetoneModification: 4-Oxo(Ketone at C4)Ring->Ketone

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for CAS 672309-93-2.

Synthetic Methodology

The synthesis of this compound requires a strategy that avoids polymerization (since the product contains both amine-reactive and acid-reactive sites). The most robust protocol involves a two-step sequence starting from monomethyl terephthalate .

Reaction Pathway[6][7]
  • Amide Coupling : Reaction of monomethyl terephthalate with 4-piperidone hydrochloride to form the methyl ester intermediate.

  • Hydrolysis : Saponification of the methyl ester to yield the free acid.

Synthesis Workflow (Graphviz)

SynthesisSchemeSM1Monomethyl Terephthalate(Electrophile)Reagent1EDC • HCl / HOBtDIPEA, DMF, RTSM1->Reagent1SM24-Piperidone HCl(Nucleophile)SM2->Reagent1IntermediateIntermediate Ester:Methyl 4-(4-oxopiperidine-1-carbonyl)benzoateReagent1->Intermediate Amide Bond FormationReagent2LiOH • H2OTHF/H2O, 0°C to RTProductTarget Product:This compoundReagent2->Product Ester HydrolysisIntermediate->Reagent2

Figure 2: Two-step synthetic pathway avoiding self-polymerization.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Reagents : Monomethyl terephthalate (1.0 equiv), 4-Piperidone hydrochloride (1.1 equiv), EDC•HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent : Anhydrous DMF or DCM.

  • Procedure :

    • Dissolve monomethyl terephthalate in DMF.

    • Add DIPEA and stir for 10 minutes to activate the carboxylic acid.

    • Add EDC•HCl and HOBt; stir for 30 minutes at 0°C.

    • Add 4-Piperidone HCl and allow the reaction to warm to room temperature overnight.

    • Workup : Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

      
      , and brine. Dry over 
      
      
      and concentrate.

Step 2: Hydrolysis

  • Reagents : Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH, 2.0 equiv).

  • Solvent : THF/Water (3:1).

  • Procedure :

    • Dissolve the intermediate in THF/Water.

    • Add LiOH and stir at room temperature for 4-6 hours (monitor by TLC/LCMS).

    • Workup : Acidify carefully with 1N HCl to pH ~3-4. The product typically precipitates as a white solid.[5][6][7] Filter and wash with cold water.

Physicochemical Properties

The following data is essential for formulation and assay development.

PropertyValueNotes
Molecular Weight 247.25 g/mol
Physical State White to off-white solid
Solubility DMSO (>20 mg/mL), DMFPoor solubility in water and non-polar solvents (Hexane).[8]
pKa (Acid) ~4.2Attributed to the benzoic acid moiety.
LogP ~0.8 - 1.2Moderate lipophilicity; suitable for cell permeability.
Melting Point 195 - 198 °CTypical for amide-linked benzoic acids.

Applications in Drug Discovery

This molecule is primarily used as a bifunctional linker or scaffold .

  • Reductive Amination : The ketone at the 4-position of the piperidine ring is highly reactive toward secondary amines. This allows for the attachment of diverse pharmacophores via reductive amination (using

    
    ), a common strategy in the synthesis of PARP inhibitors (e.g., Olaparib analogs).
    
  • Fragment-Based Drug Design (FBDD) : The rigid phenyl-piperidine axis provides a defined vector for probing binding pockets, restricting the conformational freedom of attached ligands.

  • PROTAC Linkers : The piperidine ring serves as a non-cleavable, rigid spacer between the E3 ligase ligand and the protein of interest (POI) ligand.

Analytical Characterization

Expected spectral data for validation:

  • 1H NMR (DMSO-d6, 400 MHz) :

    • 
       13.0 (br s, 1H, -COOH )
      
    • 
       8.05 (d, 2H, Ar-H , ortho to COOH)
      
    • 
       7.55 (d, 2H, Ar-H , meta to COOH)
      
    • 
       3.80 - 3.50 (m, 4H, Piperidine N-CH 2)
      
    • 
       2.45 (m, 4H, Piperidine CO-CH 2)
      
  • Mass Spectrometry (ESI) :

    • 
       calculated: 248.10; found: 248.1.
      
    • 
       calculated: 246.08; found: 246.1.
      
  • IR Spectroscopy :

    • ~1715

      
       (Ketone C=O)
      
    • ~1690

      
       (Carboxylic Acid C=O)
      
    • ~1630

      
       (Amide C=O)
      

References

  • Sigma-Aldrich . N-(4-Carboxylic)benzoyl-4-piperidone Product Page. Retrieved from .

  • MolCore . This compound (CAS 672309-93-2).[1] Retrieved from .

  • PubChem . Compound Summary for CID 11534351. National Library of Medicine (US), National Center for Biotechnology Information. Retrieved from .

  • Chemical Book . This compound Properties and Synthesis. Retrieved from .

literature review of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid Subtitle: A Strategic Scaffold for PARP Inhibitor and GPCR Ligand Synthesis

Part 1: Executive Summary & Core Identity

This compound (CAS 672309-93-2 ) is a bifunctional pharmaceutical intermediate characterized by a piperidine-4-one ring linked via an amide bond to a benzoic acid moiety.

This molecule serves as a "privileged scaffold" in medicinal chemistry, primarily because it offers two distinct, orthogonal handles for diversification:

  • The Ketone (C4 Position): A highly reactive electrophile suitable for reductive amination, Wittig olefination, or Grignard addition, allowing the attachment of diverse "tails" (often essential for solubility or receptor binding).

  • The Carboxylic Acid (Para Position): A stable handle for amide coupling to heterocycles or primary amines, often serving as the "head" or anchor of the drug molecule.

Its primary industrial application lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib and Niraparib) and MCH-1 antagonists, where the piperidine ring acts as a semi-rigid linker that positions pharmacophores in the correct spatial orientation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataNote
CAS Number 672309-93-2Unique Identifier
Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol Fragment-based drug design compliant
Appearance Pale-yellow to off-white solid
Melting Point 195–198 °CIndicates high crystallinity/stability
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents
pKa (Calc) ~4.34 (Carboxyl)Acidic handle

Part 2: Synthesis Protocols

Recommended Workflow: The Mono-Methyl Terephthalate Route

This two-step protocol ensures regioselectivity and minimizes purification burdens.

Step 1: Amide Coupling

  • Reagents: Mono-methyl terephthalate (1.0 eq), 4-Piperidone HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM.

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the piperidine nitrogen.

  • Critical Control Point: Maintain temperature at 0°C during EDC addition to prevent racemization (if chiral centers were present) or side reactions, though this specific molecule is achiral.

Step 2: Selective Hydrolysis

  • Reagents: LiOH (2.0 eq) in THF/Water (3:1).

  • Mechanism: Saponification of the methyl ester.

  • Workup: Acidification with 1N HCl to pH 3–4 precipitates the product.

  • Why LiOH? Lithium hydroxide is milder than NaOH and often provides cleaner conversion for aromatic esters without attacking the amide bond.

Synthesis Workflow Diagram

Synthesis_Pathway Start Mono-methyl Terephthalate Intermediate Intermediate: Methyl 4-(4-oxopiperidine- 1-carbonyl)benzoate Start->Intermediate Amide Coupling (0°C to RT) Reagent1 + 4-Piperidone HCl (EDC/HOBt/DIPEA) Reagent1->Intermediate Product Target: 4-(4-Oxopiperidine- 1-carbonyl)benzoic acid Intermediate->Product Saponification (RT, 4h) Reagent2 + LiOH (THF/H2O) Then HCl workup Reagent2->Product

Caption: Figure 1. Regioselective synthesis via mono-methyl terephthalate to avoid bis-acylation byproducts.

Part 3: Applications in Drug Discovery

PARP Inhibitor Development

The 4-benzoylpiperidine scaffold is structurally homologous to the linker regions found in several PARP inhibitors. In drug design, this molecule is used to synthesize PARP-1/2 inhibitors by:

  • Reductive Amination at C4: The ketone is reacted with a cyclic amine (e.g., piperazine or homopiperazine) to create the DNA-binding domain.

  • Amide Coupling at Benzoic Acid: The acid is coupled to a benzamide or indazole pharmacophore (the NAD+ mimetic part).

Reference Grounding: Patent US2010/280057 A1 describes using similar piperidine-linker intermediates for PARP inhibition, validating this scaffold's utility in oncology [1].

MCH-1 Antagonists

Melanin-concentrating hormone (MCH) receptor 1 antagonists often feature a central biphenyl or benzoyl-piperidine core. This molecule allows for the rapid generation of libraries by varying the amine input at the ketone "tail," facilitating SAR (Structure-Activity Relationship) studies for obesity and metabolic disorders.

PROTAC Linker Design

Recent trends in Targeted Protein Degradation (TPD) utilize semi-rigid linkers to improve the physicochemical properties of PROTACs. The piperidine ring restricts conformational freedom compared to alkyl chains, potentially improving the ternary complex stability between the E3 ligase and the target protein [2].

Part 4: Quality Control & Characterization

To ensure the integrity of this intermediate before proceeding to high-value coupling steps, the following analytical signatures must be verified.

H-NMR Interpretation (DMSO-d6)
  • Aromatic Region (δ 7.5 – 8.1 ppm): Two doublets (integration 2H each) corresponding to the para-substituted benzene ring.

  • Piperidine Ring (δ 2.4 – 3.8 ppm):

    • The protons alpha to the nitrogen (N-CH2) will appear as broad multiplets due to the restricted rotation of the amide bond (rotamers).

    • The protons alpha to the ketone (CO-CH2) will appear as triplets or multiplets around 2.4–2.6 ppm.

  • Carboxylic Acid (δ 12.0 – 13.0 ppm): A broad singlet, exchangeable with D2O.

HPLC Purity Standards
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm (strong absorption due to benzoyl conjugation).

  • Acceptance Criteria: >98% purity is required for use in library synthesis to prevent "carry-over" impurities in subsequent reductive amination steps.

References

  • Penning, T. D., et al. (2010). Inhibitors of poly(ADP-ribose) polymerase (PARP). U.S. Patent Application US2010/0280057A1. Link

  • Jiang, Y., et al. (2019). Discovery of 4-benzoylpiperidine derivatives as potential and selective GlyT1 inhibitors. Royal Society of Chemistry, Med. Chem. Commun. Link

  • MolCore. (n.d.). This compound Product Page. Link

  • Sigma-Aldrich.[1][2] (n.d.). N-(4-Carboxylic)benzoyl-4-piperidone Product Specification. Link

Sources

discovery and history of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-(4-oxopiperidine-1-carbonyl)benzoic acid , a critical bifunctional scaffold in modern medicinal chemistry.

Discovery, Synthesis, and Role in Metabolic & Neurological Drug Development

Executive Summary

This compound (CAS: 672309-93-2) is a specialized bifunctional building block used primarily in the synthesis of Microsomal Triglyceride Transfer Protein (MTP) inhibitors and G-Protein Coupled Receptor (GPCR) antagonists (specifically MCH1 and H3 receptors).

Emerging in the mid-2000s patent literature, this molecule represents a "privileged scaffold" that allows medicinal chemists to link a polar, solubilizing benzoic acid moiety (Left-Hand Side) to a diverse amine library via reductive amination of the piperidone ketone (Right-Hand Side). Its discovery was driven by the need to improve the pharmacokinetic profiles—specifically solubility and metabolic stability—of lipophilic drug candidates targeting metabolic disorders and CNS indications.

Chemical Identity & Structural Analysis

This compound is an amide-linked conjugate of terephthalic acid and 4-piperidone . Its structural uniqueness lies in its dual reactivity:

  • Carboxylic Acid (C-1): Available for amide coupling to generate the "tail" of the drug molecule.

  • Ketone (C-4 of Piperidine): A versatile handle for reductive amination, allowing the introduction of complex amine heterocycles.

PropertyData
IUPAC Name 4-[(4-oxopiperidin-1-yl)carbonyl]benzoic acid
CAS Number 672309-93-2
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance Pale-yellow to off-white solid
Solubility DMSO, Methanol (Sparingly soluble in water)
Key Functional Groups Carboxylic Acid (Acidic), Ketone (Electrophilic), Amide (Neutral Linker)
Discovery History & Context

The history of this compound is inextricably linked to the optimization of MTP inhibitors for the treatment of hyperlipidemia and atherosclerosis.

The MTP Inhibitor Challenge (Late 1990s - 2000s)

Early MTP inhibitors (e.g., BMS-201038/Lomitapide) were highly lipophilic, leading to hepatic accumulation and toxicity. Researchers at companies like Vitae Pharmaceuticals and Bayer sought to introduce polarity without sacrificing potency.

  • The Breakthrough: The introduction of the N-benzoylpiperidine scaffold allowed for a rigid yet polar linker.

  • The Innovation: By using this compound, chemists could perform a "late-stage diversification." The benzoic acid end could be fixed to a biaryl core, while the ketone end could be screened against hundreds of amines to tune potency.

  • Patent Emergence: The compound features prominently in patent US 2010/0280057 A1 ("Inhibitors of Microsomal Triglyceride Transfer Protein"), where it serves as the central hub for constructing the inhibitor's backbone [1].

Expansion to CNS Targets

Beyond metabolic diseases, this scaffold was adopted for MCH1 (Melanin-Concentrating Hormone) receptor antagonists (obesity/anxiety) and H3 receptor antagonists . The piperidine ring mimics the recognition elements required for GPCR binding, while the carbonyl spacer provides the necessary geometric orientation.

Synthesis & Manufacturing Protocols

The synthesis requires careful control to prevent polymerization or bis-acylation. The standard industrial route utilizes Monomethyl terephthalate to ensure regioselectivity.

Validated Synthetic Route
  • Activation: Monomethyl terephthalate is converted to its acid chloride using oxalyl chloride.

  • Coupling: Reaction with 4-piperidone hydrochloride (or its hydrate) in the presence of a base.

  • Hydrolysis: Saponification of the methyl ester to yield the free acid.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood.

Step 1: Preparation of Methyl 4-(chlorocarbonyl)benzoate

  • Charge Monomethyl terephthalate (10.0 g, 55.5 mmol) into a round-bottom flask.

  • Add Dichloromethane (DCM) (100 mL) and a catalytic amount of DMF (0.1 mL).

  • Add Oxalyl Chloride (7.0 mL, 83.2 mmol) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 3 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the acid chloride as a white solid.

Step 2: Amide Coupling

  • Dissolve 4-Piperidone monohydrate hydrochloride (8.5 g, 55.5 mmol) in DCM (150 mL) with Triethylamine (23.2 mL, 166.5 mmol) at 0°C.

  • Add the acid chloride (dissolved in 50 mL DCM) dropwise over 30 minutes.

  • Warm to RT and stir for 12 hours.

  • Quench with water, extract with DCM, and wash with 1N HCl (to remove unreacted amine) and brine.

  • Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.

Step 3: Hydrolysis to Final Product

  • Dissolve the intermediate in THF/Water (1:1) (100 mL).

  • Add Lithium Hydroxide (LiOH) (2.0 equiv).

  • Stir at RT for 4 hours (monitor by TLC/LCMS).

  • Acidify to pH 3 with 1N HCl. The product, This compound , will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and the "Divergent Synthesis" strategy employed in drug discovery using this scaffold.

SynthesisPath SM1 Monomethyl Terephthalate Inter Intermediate Ester SM1->Inter 1. (COCl)2 2. Coupling SM2 4-Piperidone HCl SM2->Inter Product 4-(4-oxopiperidine-1-carbonyl) benzoic acid (The Scaffold) Inter->Product LiOH Hydrolysis Drug1 MTP Inhibitors (Metabolic Disease) Product->Drug1 1. Amide Coupling (LHS) 2. Reductive Amination (RHS) Drug2 MCH1 Antagonists (CNS/Obesity) Product->Drug2 Library Generation

Caption: Synthesis of the scaffold and its divergent application in generating MTP inhibitors and GPCR antagonists.

Applications in Drug Discovery

This molecule is not a drug itself but a Late-Stage Functionalization Hub .

Mechanism of Action (MTP Inhibition Context)

In MTP inhibitors described in US Patent 2010/0280057:

  • The Benzoic Acid end binds to the "A-Ring" pocket of the MTP active site via an amide bond to a biaryl system.

  • The Piperidine Ring acts as a spacer, positioning the "B-Ring" (attached via the ketone) into the hydrophobic channel.

  • The Carbonyl Linker restricts conformational flexibility, increasing binding affinity (entropy optimization).

Key Advantages[1]
  • Modularity: Allows independent optimization of both ends of the molecule.

  • Solubility: The amide backbone improves water solubility compared to all-carbon linkers.

  • Scalability: The synthesis uses cheap, commodity chemicals (terephthalic acid, piperidone).

References
  • Li, W., et al. (2010). Inhibitors of Microsomal Triglyceride Transfer Protein. U.S. Patent Application No. 2010/0280057 A1. Washington, DC: U.S. Patent and Trademark Office.

  • MolCore . (n.d.). This compound Product Monograph. Retrieved from

  • PubChem . (n.d.). Compound Summary: this compound (CID 2757374). National Library of Medicine. Retrieved from

  • Sigma-Aldrich . (n.d.).[2] N-(4-Carboxylic)benzoyl-4-piperidone Product Sheet. Retrieved from

Sources

Strategic Functionalization of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of modern drug discovery, 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2) represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Its utility lies in its bifunctionality: a rigid benzamide linker providing metabolic stability, a carboxylic acid "anchor" for solubility or coupling, and a highly reactive C4-ketone "warhead" amenable to divergent library synthesis.

This technical guide details the synthesis, derivatization, and application of this scaffold. Unlike generic reviews, this document focuses on the causality of synthetic choices—why specific reagents are selected to minimize side reactions—and provides self-validating protocols for generating high-affinity derivatives targeting MCH1R , Tankyrase (TNKS) , and PARP pathways.

Part 1: Structural Analysis & Pharmacophore Utility

The molecule functions as a Bifunctional Linker . Its value in Medicinal Chemistry is defined by three vectors:

  • The Piperidone Core (Vector A): The C4 ketone is an electrophilic center. It allows for the introduction of diversity via reductive amination (creating secondary/tertiary amines) or Wittig olefination. This is typically where the "hydrophobic tail" of a drug candidate is attached.

  • The Benzamide Linker (Vector B): The amide bond at N1 is planar and rigid, reducing the entropic cost of binding. It acts as a spacer (approx. 6–8 Å) to position functional groups deep within binding pockets.

  • The Benzoic Acid Moiety (Vector C): This serves as the "anchor." It can be left as a free acid to engage arginine/lysine residues (salt bridges) or coupled to heterocycles to create extended inhibitors.

Pharmacophore Map (DOT Visualization)

PharmacophoreMap Core 4-(4-oxopiperidine-1-carbonyl) benzoic acid Ketone C4-Ketone (Diversity Vector) Core->Ketone Reductive Amination Amide Amide Linker (Rigid Spacer) Core->Amide Conformational Lock Acid Carboxylic Acid (Anchor/Solubility) Core->Acid Amide Coupling MCH1R MCH1R Antagonists (Lipophilic Amine) Ketone->MCH1R TNKS Tankyrase Inhibitors (Warhead Attachment) Acid->TNKS

Figure 1: Pharmacophore mapping of the scaffold showing the three primary vectors for chemical modification.

Part 2: Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize this compound from commercially available precursors.

Rationale: Direct coupling of 4-piperidone HCl with terephthalic acid is inefficient due to polymerization risks. The preferred route utilizes Monomethyl Terephthalate to protect the distal acid, followed by controlled hydrolysis.

Reagents:

  • Monomethyl terephthalate (1.0 eq)

  • 4-Piperidone hydrochloride monohydrate (1.1 eq)

  • EDC·HCl (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

  • Hydrolysis: LiOH / THF / Water

Step-by-Step Workflow:

  • Activation: Dissolve monomethyl terephthalate (1.80 g, 10 mmol) in dry DMF (20 mL). Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add 4-piperidone HCl (1.70 g, 11 mmol) followed by DIPEA (5.2 mL, 30 mmol) dropwise. Critical: Keep temperature <5°C during addition to prevent enolization/aldol side reactions of the piperidone.

  • Workup: Stir at RT for 12h. Dilute with EtOAc, wash with 1N HCl (removes unreacted amine) and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT until TLC indicates consumption of ester (approx. 2h).

  • Isolation: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.[2] Filter and dry.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm). Confirm piperidine ring protons as broad multiplets at 3.4–3.8 ppm (due to amide rotamers) and 2.3–2.5 ppm (adjacent to ketone).

Protocol B: Reductive Amination (The "Diversity" Step)

Objective: Functionalize the C4 position to generate MCH1R or GPCR ligand libraries.

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride. STAB is less toxic and, crucially, less likely to reduce the ketone directly to an alcohol before the imine is formed, ensuring higher yields of the desired amine.

Workflow Diagram (DOT):

ReductiveAmination Start Scaffold Core (Ketone) Imine Iminium Intermediate Start->Imine DCM, RT, 1h Amine Diverse Amine (R-NH2) + AcOH (Cat.) Amine->Imine Reductant Add STAB (NaBH(OAc)3) Imine->Reductant In situ reduction Product Functionalized Derivative (Secondary Amine) Reductant->Product 12h, RT

Figure 2: One-pot reductive amination workflow using STAB for library generation.

Protocol:

  • Dissolve the scaffold (1 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1h.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir overnight. Quench with sat. NaHCO3. Extract with DCM.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

MCH1R Antagonists (Obesity)

Melanin-concentrating hormone receptor 1 (MCH1R) antagonists are potential anti-obesity agents. Research demonstrates that lipophilic amines attached to the piperidine core are critical for potency.

  • Strategy: Use Protocol B with 4-phenoxy-aniline or biphenyl-amines.

  • Mechanism: The benzamide core sits in the upper transmembrane bundle, while the distal amine penetrates the hydrophobic pocket.

  • Reference: Vasudevan et al. identified aminopiperidine benzamides as potent MCH1R antagonists using this exact scaffold strategy [1].

Tankyrase (TNKS) Inhibitors (Oncology)

Inhibitors of the Wnt/β-catenin pathway often utilize this scaffold.

  • Strategy: The carboxylic acid is coupled to a triazole or flavone moiety (the "warhead" that binds the adenosine pocket). The piperidine-benzamide acts as a linker extending towards the solvent front, improving solubility and pharmacokinetic properties.

  • Reference: Novel triazolopyridine derivatives linked via this scaffold have shown efficacy in stabilizing AXIN2 in colorectal cancer cells [2].[3]

Part 4: Analytical Data Summary

Table 1: Characteristic NMR Shifts for Validation

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Ar-H (Benzoic) 7.90 – 8.10Doublet (x2)Confirms para-substitution pattern.
Piperidine C2/C6 3.50 – 3.90Broad MultipletIndicates restricted rotation (amide bond).
Piperidine C3/C5 2.40 – 2.60Triplet/MultipletProtons alpha to the ketone (disappears/shifts upon derivatization).
COOH 12.0 – 13.0Broad SingletConfirms free acid (disappears in ester/amide derivatives).

References

  • Vasudevan, A., et al. "Identification of aminopiperidine benzamides as MCHr1 antagonists."[4] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 14, 2005, pp. 3412-3416.[4]

  • Kim, M.K., et al. "Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor." Molecules, vol. 26, no. 4, 2021.

  • Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[5] Journal de la Société Ouest-Africaine de Chimie, vol. 39, 2015, pp. 31-40.[5]

Sources

theoretical properties of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

Introduction

This compound (CAS No. 672309-93-2) is a bifunctional organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it integrates a rigid para-substituted benzoic acid moiety with a conformationally flexible 4-oxopiperidine ring via a stable amide linkage. This unique architecture renders it an invaluable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its two distinct functional handles—a carboxylic acid and a ketone—provide orthogonal points for chemical modification, allowing for its incorporation into diverse molecular scaffolds. This guide offers a comprehensive analysis of the theoretical properties of this compound, its logical synthetic pathways, and its established role as a critical building block in modern drug discovery, particularly in the development of targeted therapies such as PARP inhibitors.

Molecular Structure and Physicochemical Profile

The structural and electronic properties of a molecule are foundational to its reactivity and biological function. This compound combines aromatic and aliphatic features, influencing its solubility, acidity, and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name This compound N/A
CAS Number 672309-93-2 [1]
Molecular Formula C13H13NO4 [1]
Molecular Weight 247.25 g/mol [1]

| Canonical SMILES | C1CN(C(=O)C2=CC=C(C=C2)C(=O)O)CCC1=O | N/A |

Theoretical Physicochemical Properties

While extensive experimental data for this specific intermediate is not publicly available, its properties can be reliably predicted based on its constituent functional groups.

  • Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. Its pKa is expected to be around 4-5, similar to benzoic acid itself. The electron-withdrawing nature of the para-amide substituent may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid.

  • Solubility: The presence of the carboxylic acid group and two carbonyls allows for hydrogen bonding with protic solvents, suggesting moderate solubility in polar solvents like DMSO, DMF, and alcohols. Its solubility in water is expected to be low but will increase significantly under basic conditions (pH > 6) due to the deprotonation of the carboxylic acid to its carboxylate form.

  • LogP (Octanol-Water Partition Coefficient): The calculated LogP would likely be in the range of 1.5-2.5, indicating a balance between hydrophilic (carboxylic acid) and lipophilic (aromatic ring, piperidine core) character. This balance is often crucial for intermediates that must be soluble in both organic reaction media and aqueous workup solutions.

Theoretical Spectroscopic Profile

The confirmation of the molecule's identity in a research or manufacturing setting relies on standard analytical techniques. The expected spectroscopic signatures are outlined below.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR Carboxylic Acid (1H, s, broad) δ 12.0-13.0 ppm
Aromatic (4H, m, AA'BB' system) δ 7.5-8.2 ppm
Piperidine (4H, t) δ 3.6-4.0 ppm
Piperidine (4H, t) δ 2.5-2.8 ppm
¹³C NMR Carbonyl (Carboxylic Acid) δ ~167 ppm
Carbonyl (Amide) δ ~169 ppm
Carbonyl (Ketone) δ ~208 ppm
Aromatic δ 125-140 ppm
Piperidine (adjacent to N) δ ~45 ppm
Piperidine (adjacent to C=O) δ ~41 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)
C=O Stretch (Ketone) ~1715 cm⁻¹
C=O Stretch (Amide) ~1630 cm⁻¹
C=O Stretch (Carboxylic Acid) ~1680 cm⁻¹

| Mass Spec (ESI) | [M-H]⁻ | m/z 246.08 |

Causality: In the ¹H NMR spectrum, the piperidine protons adjacent to the nitrogen and those adjacent to the ketone are expected to be distinct triplets due to coupling with their neighbors. The aromatic protons form a classic AA'BB' system due to the para-substitution. In the ¹³C NMR, the three carbonyl carbons are well-resolved, with the ketone carbon appearing significantly downfield as is characteristic.

Synthetic Considerations

The synthesis of this compound is logically approached via amide bond formation, a cornerstone reaction in medicinal chemistry.

Retrosynthetic Analysis

A logical disconnection of the amide bond reveals two commercially available starting materials: a derivative of terephthalic acid and 4-piperidone. This approach is efficient and cost-effective.

G Target This compound Disconnect Amide Disconnection (C-N) Target->Disconnect SM1 4-Piperidone Disconnect->SM1 SM2 Terephthalic acid derivative (e.g., mono-acid chloride) Disconnect->SM2

Fig. 1: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow

This protocol describes a standard laboratory procedure for synthesizing the title compound from 4-carboxybenzoyl chloride and 4-piperidone hydrochloride. The use of a base is critical to neutralize the HCl byproduct and the hydrochloride salt of the starting amine.

Protocol:

  • Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise.

  • Amine Liberation: Allow the mixture to stir for 20-30 minutes at 0 °C. This step liberates the free base of 4-piperidone, which is necessary for the subsequent reaction.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-carboxybenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding 1N HCl (aq). Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using NMR, IR, and MS, comparing the data to the theoretical profile (Table 2).

G cluster_0 Reaction Phase cluster_1 Purification Phase Start 4-Piperidone HCl + Triethylamine in DCM AcylChloride Add 4-Carboxybenzoyl Chloride @ 0°C Start->AcylChloride Liberates free amine Stir Stir at Room Temp (4-12h) AcylChloride->Stir Workup Aqueous Workup (1N HCl) Stir->Workup Reaction Complete Purify Recrystallization or Chromatography Workup->Purify FinalProduct Final Product Purify->FinalProduct Characterize: NMR, MS, IR

Fig. 2: Proposed workflow for laboratory-scale synthesis.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold. The ketone and carboxylic acid functionalities serve as strategic anchor points for building more complex molecules.

  • Ketone Moiety: The 4-oxo group is a prime site for modifications such as reductive amination, Wittig reactions, or conversion to a spirocyclic system. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) around the piperidine core.

  • Carboxylic Acid Moiety: The benzoic acid group is most commonly used for forming further amide or ester linkages. This is particularly relevant in the synthesis of inhibitors that target protein active sites, where the carboxylate can form key hydrogen bonds or salt bridges with amino acid residues.

Application as a PARP Inhibitor Intermediate

A prominent application of this molecule is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are critical for DNA single-strand break repair.[3] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and targeted cell death.[4]

In many PARP inhibitors, a complex heterocyclic core responsible for binding to the enzyme's active site is linked to a solubilizing or vector group. This compound serves as an ideal linker to connect these two domains. The carboxylic acid is typically coupled to a pharmacophore, while the piperidine ketone can be further functionalized to optimize physicochemical properties.

G cluster_cooh Carboxylic Acid Handle cluster_ketone Ketone Handle Scaffold This compound AmideCoupling Amide Coupling Scaffold->AmideCoupling ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Pharmacophore Pharmacophore (e.g., Phthalazinone) AmideCoupling->Pharmacophore PARP_Inhibitor Final PARP Inhibitor Drug Candidate Pharmacophore->PARP_Inhibitor SolubilizingGroup Solubilizing Group ReductiveAmination->SolubilizingGroup SolubilizingGroup->PARP_Inhibitor

Fig. 3: Role as a bifunctional linker in PARP inhibitor synthesis.

Bioactivity of Related Structural Analogs

The structural motifs within this molecule are prevalent in a wide range of bioactive compounds, suggesting broad potential for its derivatives.

  • Benzoic Acid Derivatives: This class of compounds exhibits a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

  • Piperidine Derivatives: The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting the central nervous system (CNS), as well as in local anesthetics and analgesics.[7][8][9] For instance, 4-benzoylpiperidine derivatives have been explored as selective Glycine Transporter 1 (GlyT1) inhibitors for neurological disorders.[10]

The combination of these two pharmacologically relevant moieties in a single, synthetically accessible molecule underscores its importance for generating novel chemical entities for drug discovery pipelines.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold with significant theoretical and practical value. Its predictable physicochemical and spectroscopic properties make it a reliable component in multi-step syntheses. The orthogonal reactivity of its ketone and carboxylic acid groups provides chemists with the flexibility to construct complex molecular architectures, most notably demonstrated in its role as a key building block for advanced PARP inhibitors. As research into targeted therapies continues to expand, the utility of such versatile and well-characterized intermediates will undoubtedly grow, solidifying their importance in the development of next-generation therapeutics.

References

  • Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, initiating the ubiquitination and subsequent degradation of the target protein.[2][3]

While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker is the crucial orchestrator of this event. Its length, rigidity, and chemical composition profoundly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1] The linker is far more than a simple spacer; it plays a pivotal role in orienting the two binding moieties to facilitate productive ternary complex formation.

This application note focuses on a specific, and increasingly important, linker building block: 4-(4-oxopiperidine-1-carbonyl)benzoic acid . We will delve into the rationale for its use, its impact on PROTAC properties, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow and subsequent evaluation.

The Rationale for Rigid Linkers: The Case for this compound

Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, were predominantly used in early PROTAC design. However, the field is increasingly recognizing the advantages of incorporating rigid structural elements into the linker.[4] Rigid linkers, like those containing piperidine or piperazine moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] This can lead to enhanced potency and selectivity.

The this compound moiety offers several distinct advantages as a rigid linker component:

  • Conformational Constraint: The piperidine ring introduces a significant degree of rigidity, limiting the conformational flexibility of the linker. This can help to optimize the spatial orientation of the warhead and the E3 ligase ligand for effective ternary complex formation.

  • Improved Physicochemical Properties: The incorporation of polar motifs, such as the amide and ketone functionalities in this linker, can improve the solubility and cell permeability of the resulting PROTAC. This is a critical consideration, as many PROTACs are large molecules that often struggle with poor pharmacokinetic profiles.[4]

  • Synthetic Tractability: The carboxylic acid handle provides a convenient point for chemical modification, allowing for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or warhead. The ketone group can also be further modified, for example, through reductive amination, to introduce additional diversity and attachment points.

  • Vectorial Control: The defined geometry of the rigid linker provides better control over the exit vectors of the warhead and E3 ligase ligand, which is crucial for productive ternary complex formation.

Visualizing the PROTAC Mechanism and Synthesis

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a representative workflow for synthesizing a PROTAC utilizing the this compound linker.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker 4-(4-oxopiperidine-1- carbonyl)benzoic acid Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate Amide Coupling E3_Ligand Amine-functionalized E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->Intermediate Warhead Amine- or Hydroxyl- functionalized Warhead PROTAC Final PROTAC Warhead->PROTAC Intermediate->PROTAC Second Coupling or Functional Group Interconversion

Caption: A representative synthetic workflow for a PROTAC.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis and evaluation of a model PROTAC incorporating the this compound linker.

Protocol 1: Synthesis of a Model PROTAC

This protocol describes the synthesis of a PROTAC targeting a hypothetical protein kinase, "PK-T," using a known kinase inhibitor as the warhead and a derivative of pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Materials:

  • This compound

  • 4-aminopomalidomide (CRBN ligand precursor)

  • Amine-functionalized kinase inhibitor (Warhead)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Synthesis of the Linker-E3 Ligand Conjugate

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-aminopomalidomide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Linker-E3 Ligand Conjugate.

Step 2: Functionalization of the Ketone (if necessary) and Warhead Coupling

This step will vary depending on the functional handle of the warhead. Here, we assume a warhead with a primary amine that will be coupled to the piperidine ring via reductive amination.

  • Dissolve the Linker-E3 Ligand Conjugate (1.0 eq) and the amine-functionalized kinase inhibitor (1.2 eq) in a mixture of DCM and methanol.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Data Presentation:

CompoundMolecular Weight ( g/mol )Purity (%)Yield (%)
Linker-E3 Ligand ConjugateCalculated>95 (by HPLC)Experimental
Final PROTACCalculated>98 (by HPLC)Experimental
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein, PK-T, in a cellular context.

Materials:

  • Cell line expressing the target protein PK-T

  • Synthesized PROTAC

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PK-T

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PK-T overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the primary antibody against the loading control.

  • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane thoroughly and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol is designed to confirm that the PROTAC facilitates the interaction between the target protein (PK-T) and the E3 ligase (CRBN).

Materials:

  • Cell line co-expressing tagged versions of PK-T (e.g., HA-tag) and CRBN (e.g., Flag-tag)

  • Synthesized PROTAC

  • Co-IP lysis buffer

  • Anti-HA magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

  • Primary antibodies against HA-tag and Flag-tag

Procedure:

  • Treat cells with the PROTAC or DMSO for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

  • Lyse the cells with Co-IP lysis buffer.

  • Incubate the cell lysates with anti-HA magnetic beads to immunoprecipitate HA-PK-T and its interacting partners.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted samples by Western blot using antibodies against the HA-tag (to confirm immunoprecipitation of PK-T) and the Flag-tag (to detect co-immunoprecipitated CRBN). An increased Flag-CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[6][7]

Conclusion and Future Perspectives

The this compound moiety is a valuable building block for the construction of rigid linkers in PROTAC design. Its incorporation can lead to PROTACs with improved physicochemical properties and enhanced biological activity due to the pre-organization of the molecule for optimal ternary complex formation. The protocols provided herein offer a solid foundation for the synthesis and evaluation of PROTACs utilizing this versatile linker.

Future directions in this area will likely involve further exploration of the piperidine ring's functionalization to create novel attachment points and vectors, as well as the development of more complex rigid linkers that incorporate this motif. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers using building blocks like this compound will be paramount in developing the next generation of targeted protein degraders.

References

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Process Development Guide: Scalable Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 139482-46-9). This moiety is a critical pharmacophore and linker in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various GPCR ligands.

While laboratory-scale synthesis often utilizes expensive coupling agents (HATU, EDC), such methods are cost-prohibitive and difficult to purify at the kilogram scale. This guide presents a Process Chemistry Route utilizing acid chloride activation and step-wise saponification, optimized for:

  • Cost Efficiency: Utilizing thionyl chloride and inorganic bases.

  • Purification: Relying on crystallization and pH-swing precipitation (avoiding chromatography).

  • Chemoselectivity: Preserving the reactive C-4 ketone on the piperidine ring without acetal protection.

Retrosynthetic Analysis & Strategic Route

Route Selection Logic

Direct coupling of 4-piperidone with terephthalic acid is non-viable due to the formation of symmetric bis-amide impurities (polymerization). The optimal strategy utilizes Monomethyl Terephthalate (MMT) as the starting material to ensure monofunctionalization.

Selected Route (The "Acid Chloride" Method):

  • Activation: MMT is converted to its acid chloride (Methyl 4-(chlorocarbonyl)benzoate).

  • Amidation: Reaction with 4-piperidone hydrochloride in situ.

  • Hydrolysis: Saponification of the methyl ester to the target acid.

Reaction Pathway Diagram

SynthesisRoute MMT Monomethyl Terephthalate (Start) SOCl2 SOCl2 / Cat. DMF (Activation) MMT->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl Ester Methyl Ester Intermediate AcidCl->Ester + PipHCl PipHCl 4-Piperidone HCl + TEA/DCM PipHCl->Ester NaOH NaOH / MeOH (Saponification) Ester->NaOH Target Target Product (Free Acid) NaOH->Target 1. Hydrolysis 2. HCl Precip

Figure 1: Linear synthetic sequence ensuring regioselectivity and cost control.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-(4-oxopiperidine-1-carbonyl)benzoate

Objective: Couple the piperidone scaffold while managing the instability of the 4-piperidone free base.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Monomethyl Terephthalate (MMT)1.0Limiting Reagent
Thionyl Chloride (

)
1.5Activator
DMF0.05Catalyst
4-Piperidone HCl Monohydrate1.1Nucleophile
Triethylamine (TEA)2.5Acid Scavenger
Dichloromethane (DCM)10 VolSolvent
Protocol Steps
  • Activation:

    • Charge MMT (1.0 equiv) and DCM (5 vol) into a reactor inerted with

      
      .
      
    • Add catalytic DMF (0.05 equiv).

    • Add

      
       (1.5 equiv) dropwise at 20-25°C. Caution: Gas evolution (
      
      
      
      ).
    • Heat to reflux (40°C) for 2-3 hours until solution becomes clear.

    • IPC (In-Process Control): Quench aliquot with MeOH; check by HPLC for disappearance of Acid (conversion to Methyl Ester).

    • Distill off excess

      
       and DCM under reduced pressure; chase with toluene (2 vol) to remove residual acid gases. Redissolve residue in DCM (5 vol).
      
  • Coupling:

    • In a separate vessel, suspend 4-Piperidone HCl (1.1 equiv) in DCM (5 vol).

    • Cool to 0-5°C.[3]

    • Add TEA (2.5 equiv) slowly. Note: The free base of 4-piperidone is unstable; generate in the presence of the electrophile or immediately prior to addition.

    • Add the Acid Chloride solution (from Step 1) dropwise to the Piperidone suspension, maintaining internal temp < 10°C.

    • Warm to 20-25°C and stir for 2 hours.

  • Workup:

    • Quench with water (5 vol). Separate phases.

    • Wash organic layer with 1N HCl (3 vol) to remove unreacted piperidone and TEA.

    • Wash with Sat.

      
       (3 vol) to remove unreacted MMT.
      
    • Dry (

      
      ) and concentrate to a solid.
      
    • Yield Target: 85-90%.

Stage 2: Saponification to Target Acid

Objective: Hydrolyze the methyl ester without degrading the ketone (avoiding aldol condensation).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl Ester Intermediate1.0Substrate
Lithium Hydroxide (LiOH·

)
1.5Base
THF / Water (1:1)8 VolSolvent System
6N HClAs req.pH Adjustment
Protocol Steps
  • Hydrolysis:

    • Charge Methyl Ester intermediate and THF (4 vol) to the reactor.

    • Prepare a solution of LiOH (1.5 equiv) in Water (4 vol) and add to the reactor.

    • Stir at 20-25°C for 4-6 hours. Note: Avoid heating >40°C to prevent degradation of the piperidone ring.

    • IPC: HPLC < 0.5% Ester remaining.

  • Isolation (pH Swing):

    • Distill off THF under reduced pressure (keep T < 40°C).

    • The aqueous residue may be hazy. Filter through Celite if necessary to remove non-polar impurities.

    • Cool aqueous solution to 5-10°C.

    • Slowly add 6N HCl to adjust pH to 2.0 - 3.0. The product will precipitate as a thick white slurry.

    • Stir for 1 hour at 5°C to mature the crystal habit.

  • Filtration & Drying:

    • Filter the slurry.[2][3][4][5] Wash cake with cold water (2 x 2 vol) and MTBE (2 vol) to remove organic impurities.

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Final Yield Target: 90-95% (Step 2), >80% (Overall).

Process Logic & Decision Tree

The following diagram illustrates the critical decision points during the workup to ensure purity without chromatography.

WorkupLogic Start Reaction Complete (Saponification) StripSolvent Strip THF Start->StripSolvent CheckClarity Check Aqueous Clarity StripSolvent->CheckClarity Filter Celite Filtration CheckClarity->Filter Hazy Acidify Acidify to pH 2-3 (HCl) CheckClarity->Acidify Clear Filter->Acidify Precipitate Product Precipitates Acidify->Precipitate Oiling Product Oils Out? Precipitate->Oiling HeatCool Heat to 50°C, then slow cool Oiling->HeatCool Yes Isolate Filter & Wash Oiling->Isolate No HeatCool->Isolate

Figure 2: Isolation strategy focusing on crystallization control.

Analytical Controls & Specifications

To ensure "Trustworthiness" (E-E-A-T), the following analytical parameters must be met before releasing the batch for downstream use.

TestMethodSpecificationRationale
Appearance VisualWhite to Off-white powderColored impurities indicate amine oxidation.
Purity HPLC (C18, ACN/Water)> 98.0% a/aCritical for drug substance precursors.[7]
Assay 1H-NMR / Titration98.0 - 102.0% w/wEnsures stoichiometry in next step.
Water Content Karl Fischer< 1.0%Excess water affects acid chloride couplings downstream.
Residual Solvents GC-HS< Limit (ICH Q3C)THF/DCM removal verification.

Key 1H NMR Signals (DMSO-d6):

  • 
     13.0 (s, 1H, COOH)
    
  • 
     8.0 (d, 2H, Ar-H)
    
  • 
     7.5 (d, 2H, Ar-H)
    
  • 
     3.8 (br m, 4H, Piperidine 
    
    
    
    )
  • 
     2.4 (t, 4H, Piperidine 
    
    
    
    )

Safety & Scale-Up Engineering

  • Thionyl Chloride Handling: The activation step generates stoichiometric quantities of

    
     and 
    
    
    
    gas.
    • Engineering Control: The reactor must be vented to a caustic scrubber (NaOH solution) capable of neutralizing the total theoretical gas volume.

  • Exotherm Control: The addition of the acid chloride to the amine is highly exothermic.

    • Scale-Up: On a >10kg scale, dosing rate must be controlled by reactor jacket cooling capacity (Q_rxn < Q_cool) to maintain T < 10°C.

  • Piperidone Stability: 4-Piperidone free base is prone to self-condensation.

    • Mitigation: Never store the free base. Always liberate it from the HCl salt in situ or use a biphasic Schotten-Baumann condition (Toluene/Water/K2CO3) if the DCM/TEA route shows impurity profiles.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link (Demonstrates analogous coupling chemistry for PARP inhibitors).

  • AstraZeneca AB. (2008). Phthalazinone Derivatives.[4][5][6] World Intellectual Property Organization Patent WO2008047082. Link (Describes the industrial handling of piperazine/piperidine carbonyl benzoic acid intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53313083 (this compound).Link (Verification of structure and CAS).

Sources

purification of 4-(4-oxopiperidine-1-carbonyl)benzoic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chromatographic Isolation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Introduction & Molecule Profile

The compound This compound is a critical intermediate in the synthesis of PARP inhibitors and various GPCR ligands. Its structure features a benzoic acid moiety linked via an amide bond to a 4-piperidone ring.

This molecule presents a specific purification challenge:

  • Dual Polarity: It contains a polar amide/ketone region and an ionizable carboxylic acid.

  • Solubility Paradox: The free acid is often sparingly soluble in non-polar solvents (hexane/heptane) but too lipophilic for pure aqueous retention, necessitating polar organic modifiers.

  • Stability: The ketone functionality on the piperidine ring is susceptible to hydration or ketal formation if exposed to alcohols under strongly acidic conditions for prolonged periods.

Physicochemical Profile:

Property Value (Approx.) Implication for Chromatography

| Formula |


 | MW ~247.25  g/mol  |
| pKa (Acid)  | ~4.0 - 4.2 | Ionized at neutral pH; requires acidic modifier for retention on C18. |
| LogP  | ~0.5 - 1.2 | Moderately polar; elutes early on C18 without pH control. |
| UV Max  | 254 nm | Strong absorbance due to the benzamide conjugation. |

Strategic Workflow

The purification strategy relies on suppressing the ionization of the carboxylic acid to increase its interaction with the stationary phase. We propose two methods depending on the scale and required purity: Flash Chromatography (Normal Phase) for crude cleanup and Preparative HPLC (Reverse Phase) for high-purity isolation.

PurificationWorkflow Start Crude Reaction Mixture (Contains: Product, Terephthalic acid, 4-Piperidone, Coupling Reagents) Decision Purity Requirement? Start->Decision Flash Method A: Flash Chromatography (Normal Phase Silica) DCM : MeOH + 1% AcOH Decision->Flash Intermediate (>90%) Prep Method B: Preparative HPLC (Reverse Phase C18) Water : ACN + 0.1% Formic Acid Decision->Prep Final API (>98%) Workup Post-Run Workup (Concentration & Lyophilization) Flash->Workup Prep->Workup Final Pure Solid (>98% Purity) Workup->Final

Figure 1: Decision matrix for the purification of this compound.

Method A: Flash Chromatography (Normal Phase)

Objective: Rapid isolation from crude reaction mixtures (e.g., removing unreacted amine or urea byproducts). Challenge: Carboxylic acids "streak" or "tail" significantly on silica gel due to strong hydrogen bonding with silanols.

Protocol:
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Acetic Acid (AcOH) .

    • Note: The acetic acid competes for silanol sites, sharpening the peak shape of the product [1].

  • Sample Loading:

    • Dry Load (Recommended): Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or silica, dry under vacuum, and load into a solid cartridge. Liquid injection often leads to precipitation at the column head.

  • Gradient:

    • 0–5 min: 0% B (100% DCM)

    • 5–20 min: 0%

      
       10% B
      
    • 20–30 min: 10%

      
       20% B
      
    • Elution: Product typically elutes between 5–10% MeOH.

  • Detection: UV at 254 nm.

Troubleshooting:

  • Streaking:[1] Increase AcOH to 2% or switch to Formic Acid.

  • Co-elution: If terephthalic acid impurities co-elute, switch to Method B (Reverse Phase).

Method B: Preparative HPLC (Reverse Phase)[2]

Objective: High-purity isolation (>98%) for biological assays. Mechanism: Ion suppression. By lowering the pH below the pKa (~4.0), the carboxylic acid becomes protonated (neutral), significantly increasing its hydrophobicity and retention on the C18 chain [2].

Protocol:
  • Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

    • Pore Size: 100 Å is sufficient for this small molecule.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid .

    • Why Formic Acid? It is volatile (easy to remove via lyophilization) and provides the necessary low pH to suppress ionization [3]. Avoid phosphate buffers if isolating the compound.

  • Gradient (Generic Start):

    Time (min) % Solvent B Flow Rate (mL/min)*
    0.0 5 20
    1.0 5 20
    15.0 60 20
    16.0 95 20
    18.0 95 20

    | 18.1 | 5 | 20 |

    *Flow rate depends on column diameter.

  • Sample Preparation:

    • Dissolve crude in DMSO or 1:1 Water:ACN.

    • Critical: Filter through a 0.45 µm PTFE filter before injection to protect the column.

  • Post-Processing:

    • Pool fractions.

    • Remove ACN via rotary evaporation (bath temp < 40°C to protect the ketone).

    • Lyophilize the remaining aqueous phase to obtain the white powder.

Mechanistic Insight: The pH Effect

The following diagram illustrates why pH control is non-negotiable for this specific molecule.

Ionization LowPH pH < 3.0 (Mobile Phase A) Neutral Neutral Species (Protonated -COOH) LowPH->Neutral Protonation Interaction Strong C18 Retention (Hydrophobic Interaction) Neutral->Interaction Adsorbs to Stationary Phase HighPH pH > 5.0 (Unbuffered Water) Ionized Anionic Species (Deprotonated -COO⁻) HighPH->Ionized Ionization Elution No Retention (Elutes in Void Volume) Ionized->Elution Repelled by C18

Figure 2: Impact of Mobile Phase pH on the retention of this compound.

References

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN86. Retrieved from [Link]

  • Ando, H. Y., & Heimbach, T. (1997).[2] pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37. Retrieved from [Link]

Sources

in vitro assay setup using 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of 11


-HSD1 Inhibitors 
Subject: In Vitro Assay Setup for 4-(4-oxopiperidine-1-carbonyl)benzoic Acid Derivatives
Date:  October 26, 2023
Author:  Senior Application Scientist, Drug Discovery Unit

Executive Summary & Biological Context

This guide details the experimental setup for evaluating This compound derivatives , a potent class of inhibitors targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

11


-HSD1 is an ER-membrane-bound enzyme primarily expressed in the liver and adipose tissue. It acts as a metabolic switch, converting inert cortisone  into active cortisol  (in humans) or 11-dehydrocorticosterone to corticosterone (in rodents). This "pre-receptor" amplification of glucocorticoids is a validated therapeutic target for Type 2 Diabetes, Metabolic Syndrome, and obesity.

The "piperidine-carbonyl-benzoic acid" scaffold represents a structural evolution in HSD1 inhibitors, often designed to improve metabolic stability and selectivity over Type 2 (11


-HSD2), which regulates blood pressure in the kidney.

Mechanism of Action & Assay Strategy

To validate these derivatives, we must assay the reductase activity of 11


-HSD1. The assay measures the inhibition of the NADPH-dependent conversion of cortisone to cortisol.

Primary Assay (Biochemical): Homogeneous Time-Resolved Fluorescence (HTRF). This is a competitive immunoassay ideal for high-throughput screening (HTS) due to its "mix-and-read" format and resistance to fluorescence interference. Secondary Assay (Cellular): HEK-293 cells stably transfected with HSD11B1, measuring cortisol accumulation in the supernatant.

Diagram 1: Enzymatic Pathway & Inhibition Logic

HSD1_Pathway Cortisone Cortisone (Substrate) Enzyme 11β-HSD1 (Microsomes) Cortisone->Enzyme NADPH NADPH (Cofactor) NADPH->Enzyme Cortisol Cortisol (Product) Enzyme->Cortisol NADP NADP+ Enzyme->NADP Inhibitor Test Compound (Benzoic Acid Deriv.) Inhibitor->Enzyme Blocks Active Site

Caption: The 11


-HSD1 reductase reaction. Inhibitors block the NADPH-dependent reduction of the 11-keto group on cortisone.

Compound Preparation & Handling

The benzoic acid/piperidine scaffold typically exhibits moderate lipophilicity (


). Proper solubilization is critical to prevent precipitation in aqueous buffers.
  • Stock Solution: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect visually for clarity.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Working Plate (Serial Dilution):

    • Prepare a 3-fold serial dilution series in 100% DMSO.

    • Top Concentration: 1 mM (yielding 10

      
      M final in assay).
      
    • Intermediate Step: Dilute 1:100 into assay buffer before adding to the reaction plate to minimize DMSO shock to the enzyme (Final DMSO < 1%).

Protocol A: Biochemical HTRF Assay (Primary Screen)

This protocol uses a competitive HTRF immunoassay (e.g., Cisbio/Revvity Cortisol kit). The signal is inversely proportional to cortisol production.

Reagents:

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes (commercial or in-house prep).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final; Note: NADPH is unstable, prepare fresh).
    
  • Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA (stabilizer).

  • Detection: Anti-Cortisol-Cryptate (Donor) + d2-Cortisol (Acceptor).

Step-by-Step Workflow:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Compound Addition: Dispense 2

    
    L of diluted compound (or DMSO control) into wells.
    
  • Enzyme Mix: Add 4

    
    L of 11
    
    
    
    -HSD1 microsomal fraction. Incubate for 10 min at RT (pre-incubation allows slow-binding inhibitors to equilibrate).
  • Start Reaction: Add 4

    
    L of Substrate/Cofactor Mix (Cortisone + NADPH).
    
    • Final Volume: 10

      
      L.
      
  • Incubation: Seal plate and incubate at 37°C for 60 minutes .

  • Quench & Detect: Add 10

    
    L of Detection Reagents (containing Glycyrrhetinic Acid to stop the reaction + HTRF fluorophores).
    
  • Read: Incubate 2 hours at RT. Read on an HTRF-compatible reader (Ex: 337 nm, Em: 665 nm / 620 nm).

Diagram 2: HTRF Assay Workflow

HTRF_Workflow Step1 1. Dispense Compounds (2 µL) Step2 2. Add HSD1 Enzyme (4 µL) Step1->Step2 Step3 3. Pre-incubation (10 min @ RT) Step2->Step3 Step4 4. Add Substrate Mix (Cortisone + NADPH) Step3->Step4 Step5 5. Enzymatic Reaction (60 min @ 37°C) Step4->Step5 Step6 6. Stop & Detect (Add Cryptate + d2-Cortisol + GA) Step5->Step6 Step7 7. Read FRET Signal (Ratio 665/620 nm) Step6->Step7

Caption: Step-by-step HTRF workflow. The "Stop" reagent typically contains Glycyrrhetinic Acid to freeze enzyme activity.

Protocol B: Cell-Based Assay (Secondary Validation)

Cellular assays confirm membrane permeability and target engagement in a physiological context.

Cell Model: HEK-293 cells stably transfected with human HSD11B1 cDNA. Controls:

  • Positive Control: Carbenoxolone (10

    
    M).
    
  • Negative Control: Mock-transfected HEK-293 cells.

Workflow:

  • Seeding: Seed cells at 30,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate 24h to adhere.

  • Starvation: Replace medium with serum-free DMEM (phenol-red free) for 4 hours to deplete endogenous steroids.

  • Treatment: Add test compounds (in serial dilution) + 200 nM Cortisone .

  • Incubation: Incubate for 4 to 6 hours at 37°C.

  • Sampling: Collect 50

    
    L of supernatant.
    
  • Quantification: Measure cortisol in supernatant using a standard Cortisol ELISA kit or the HTRF reagents from Protocol A.

Data Analysis & Quality Control

Data Calculation

For HTRF, calculate the Ratio (


):


[1]

Normalize data to Percent Inhibition :



  • 
    : DMSO control (Full enzyme activity, low HTRF signal).
    
  • 
    : No enzyme or excess Inhibitor (No conversion, high HTRF signal).
    
Acceptance Criteria (Table 1)
ParameterAcceptance RangeNotes
Z' Factor > 0.5Indicates a robust assay window.
Signal-to-Background (S/B) > 3.0Essential for distinguishing hits.
Reference IC50 (Carbenoxolone) 10 - 50 nMValidates enzyme sensitivity.
DMSO Tolerance < 1%Higher DMSO may denature HSD1.
CV% (Replicates) < 10%Ensures pipetting accuracy.

Troubleshooting & Optimization

  • Low Signal Window:

    • Cause: NADPH degradation.

    • Fix: Prepare NADPH immediately before use. Keep on ice.

    • Cause: Enzyme inactivity.

    • Fix: Microsomes are sensitive. Do not vortex vigorously; mix by gentle inversion.

  • Compound Precipitation:

    • The "benzoic acid" moiety can be pH sensitive. Ensure assay buffer is strictly pH 7.4. If the derivative is highly lipophilic, include 0.01% Triton X-100 in the buffer.

  • Potency Shift (Biochemical vs. Cellular):

    • If IC50 is good in HTRF but poor in cells, the compound may have poor permeability (check PAMPA data) or be effluxed by transporters (P-gp).

References

  • Cisbio Bioassays. (2023). Cortisol HTRF Assay Kit Protocol. Revvity. Link

  • Boyle, C. D., et al. (2009). Discovery of 11

    
    -HSD1 Inhibitors.[2][3] Journal of Medicinal Chemistry. Link
    
  • G

    
    -Hydroxysteroid Dehydrogenase Type 1: Translational Medicine. Endocrine Reviews. Link
    
  • Scott, J. S., et al. (2012). Discovery of a selective 11

    
    -HSD1 inhibitor for the treatment of metabolic syndrome.[2][4] Journal of Medicinal Chemistry. Link
    

Sources

Application Note: Analytical Characterization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical development scientists and analytical chemists. It details the characterization framework for 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2), a bifunctional building block often utilized in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and other bioactive scaffolds.

Introduction & Strategic Context

This compound (hereafter Compound A ) represents a critical class of "linker" intermediates. Structurally, it possesses two reactive handles: a carboxylic acid (for amide coupling) and a cyclic ketone (for reductive amination).

In drug development, the integrity of this intermediate is paramount because the ketone moiety is prone to hydration (gem-diol formation) or ketalization in alcoholic solvents, while the carboxylic acid can undergo decarboxylation under extreme thermal stress. This guide provides a self-validating analytical workflow to ensure material quality prior to downstream GMP synthesis.

Critical Quality Attributes (CQAs)
  • Identity: Unambiguous confirmation of the amide linkage and the integrity of the ketone.

  • Purity: Quantitation of unreacted starting materials (Terephthalic acid, 4-Piperidone).

  • Solvent Trap: Detection of high-boiling solvents (DMF, DMSO) often used in its synthesis.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing Compound A, ensuring no critical impurity is overlooked.

AnalyticalWorkflow Start Raw Material (Compound A) Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility ID_Check Identity Confirmation (NMR, MS, IR) Solubility->ID_Check Dissolved Purity_Check Purity Assessment (RP-HPLC) ID_Check->Purity_Check Structure Confirmed Purity_Check->Start Reprocess (Recrystallize) Solid_State Solid State Analysis (DSC/TGA) Purity_Check->Solid_State >98% Purity Release Batch Release Solid_State->Release Stable Polymorph

Caption: Step-wise analytical decision matrix for validating Compound A.

Physicochemical Properties (Theoretical)

PropertyValue / DescriptionRelevance
Formula C₁₃H₁₃NO₄Identity confirmation
MW 247.25 g/mol Mass Spectrometry target ([M+H]⁺ = 248.25)
pKa (Acid) ~4.2 (Benzoic acid)Dictates HPLC mobile phase pH (< 2.5 required)
LogP ~0.8 - 1.2Indicates retention on C18 columns (moderate)
Solubility High: DMSO, DMF, dilute BaseLow: Water, HexaneSample preparation strategy

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect related substances (specifically terephthalic acid and 4-piperidone).

Method Development Logic

Because Compound A contains an ionizable carboxylic acid, peak tailing is a primary risk. To mitigate this, the mobile phase pH must be suppressed well below the pKa (pH < 2.5) using Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the molecule exists in its neutral, protonated form, maximizing interaction with the C18 stationary phase.

Experimental Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Benzoate absorption) and 210 nm (Amide/Ketone)
Injection Vol 5 µL
Diluent 50:50 Water:ACN (or DMSO if solubility is limited)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Elute polar impurities (4-piperidone)
15.090Linear Gradient
18.090Wash lipophilic residues
18.15Re-equilibration
23.05End of Run

Validation Criteria:

  • Retention Time (RT): Compound A is expected to elute between 8–12 minutes.

  • Resolution (Rs): > 1.5 between Compound A and Terephthalic acid (common impurity).

  • Tailing Factor: < 1.5 (Controlled by TFA).

Protocol 2: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d6 is mandatory.

  • Why? Methanol-d4 can react with the ketone to form a hemiketal, complicating the spectrum. Chloroform (CDCl3) often provides poor solubility for the free acid.

Expected ¹H NMR Signals (400 MHz, DMSO-d6):

  • Carboxylic Acid (-COOH): Broad singlet at 13.0–13.5 ppm (exchangeable with D₂O).

  • Aromatic Ring (Benzoate): Two doublets (AA'BB' system) at ~8.0 ppm (2H, adjacent to acid) and ~7.5 ppm (2H, adjacent to amide).

  • Piperidine Ring:

    • Due to the restricted rotation of the amide bond, the piperidine ring protons may appear as complex multiplets rather than simple triplets.

    • α-Protons (N-CH₂): Broad signals at 3.5–4.0 ppm (4H).

    • β-Protons (CO-CH₂): Triplets or broad multiplets at 2.3–2.6 ppm (4H).

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: m/z 248.1 [M+H]⁺.

  • Fragment Ions:

    • m/z 149.0 (Carboxybenzoyl cation, [HOOC-Ph-CO]⁺) – Diagnostic cleavage of the amide bond.

Protocol 3: Solid-State Characterization

For drug development, the physical form of the intermediate affects the yield of subsequent steps.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2–5 mg of sample from 30°C to 300°C at 10°C/min under Nitrogen purge.

  • Interpretation:

    • Sharp Endotherm: Indicates melting point (Literature range typically 200°C–230°C , dependent on polymorph).

    • Broad Endotherm < 100°C: Indicates solvent/water entrapment (hydrate formation).

    • Exotherm: Decomposition (likely decarboxylation) often occurring immediately after melting.

Troubleshooting & "Field-Proven" Tips

  • Ghost Peaks in HPLC: If you see a split peak for the main compound, check the column temperature. Rotamers of the amide can separate at low temperatures. Increasing the column temperature to 40°C or 45°C usually coalesces these peaks.

  • Sample Preparation: Do not use methanol as a diluent for long-term storage of standards. The ketone will slowly convert to the dimethyl ketal, appearing as a new impurity peak (+46 Da in MS).

  • Visual Appearance: The pure compound should be a white to off-white powder. Yellow discoloration often indicates oxidation of the piperidone ring or presence of residual reagents.

References

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 672309-93-2. Retrieved from [Link]

  • Menear, K. A., et al. (2008) . 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual reference for piperidine-linker chemistry in PARP inhibitors). Retrieved from [Link]

Application Note: Strategic Functionalization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2). This molecule serves as a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC® linker design. Its unique architecture combines a rigid phenyl-amide core with two orthogonal reactivity vectors: a benzoic acid moiety for anchoring to biological ligands and a 4-oxopiperidine ketone for generating chemical diversity.

This document provides optimized, field-proven protocols for modular assembly, focusing on yield maximization and the mitigation of common side reactions such as over-alkylation or cyclization.

Structural Analysis & Reactivity Profile

The scaffold is defined by its chemical orthogonality. The amide bond connecting the piperidine and phenyl ring is metabolically stable and non-reactive under standard coupling conditions, effectively isolating the two reactive centers.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

ReactivityMap Core 4-(4-oxopiperidine-1-carbonyl) benzoic acid Acid Site A: Carboxylic Acid (Anchoring Vector) Core->Acid  Activation (HATU/T3P)   Ketone Site B: Piperidine Ketone (Diversity Vector) Core->Ketone  Condensation   Amide Amide Coupling (Warhead/Ligand Attachment) Acid->Amide Amine Reductive Amination (Library Generation) Ketone->Amine  + R-NH2 / STAB   Spiro Spirocyclization (Conformational Locking) Ketone->Spiro  + 1,2-nucleophiles  

Figure 1: Orthogonal reactivity vectors. Site A is typically used for scaffold attachment, while Site B is used for generating SAR (Structure-Activity Relationship) diversity.

Experimental Protocols

Strategic Workflow: Order of Operations

While both sites can be functionalized independently, Sequence B (Amide Coupling


 Reductive Amination)  is strongly recommended.
  • Reasoning: The starting material is zwitterionic (if the ketone is aminated first) or highly polar. Converting the carboxylic acid to an amide first eliminates the acidic proton, drastically improving solubility in the chlorinated solvents (DCE, DCM) required for efficient reductive amination.

Protocol A: Amide Coupling (The Anchoring Step)

This protocol attaches the scaffold to an amine-bearing "anchor" (e.g., an E3 ligase ligand or a pharmacophore).

Reagents & Stoichiometry:

Component Equivalents Role Recommended Reagent
Scaffold 1.0 Substrate This compound
Amine Partner 1.1 Nucleophile R-NH₂ (Primary/Secondary)
Coupling Agent 1.2 - 1.5 Activator HATU (High yield) or T3P (Scale-up)
Base 3.0 Proton Scavenger DIPEA (Hünig's Base)

| Solvent | N/A | Medium | DMF (preferred) or DMAc |

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: The acid is sparingly soluble in DCM; DMF is critical here.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow as the activated ester forms.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M+Amine-18).

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Critical: The ketone moiety is water-stable but avoid prolonged exposure to strong base to prevent retro-Claisen-type decomposition (rare but possible).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (The Diversity Step)

This protocol installs diversity at the piperidine ring. We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which is safer and more selective than Sodium Cyanoborohydride.

Reagents & Stoichiometry:

Component Equivalents Role Recommended Reagent
Intermed. A 1.0 Substrate Amide-coupled scaffold (from Protocol A)
Amine R' 1.2 - 1.5 Diversity Element Primary or Secondary Amine
Reductant 1.5 - 2.0 Hydride Source STAB (NaBH(OAc)₃)
Catalyst 1.0 - 2.0 pH Modulator Acetic Acid (AcOH)

| Solvent | N/A | Medium | 1,2-Dichloroethane (DCE) or THF |

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve the ketone intermediate (1.0 equiv) and the amine R' (1.2 equiv) in DCE (0.1 M).

  • Acid Catalysis: Add Acetic Acid (1.0–2.0 equiv). This buffers the pH to ~5, accelerating imine formation without protonating the amine into non-reactivity.

    • Optimization: If using an HCl salt of an amine, add 1 equiv of TEA to free the base, then add AcOH.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: If LC-MS shows incomplete conversion after 4h, add an additional 0.5 equiv of STAB.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification: The product is a tertiary amine.[1] Use amine-functionalized silica or add 1% Et₃N to the eluent during chromatography to prevent tailing.

Strategic Workflow Diagram

The following decision tree illustrates the logic for sequential functionalization, highlighting the "Amide First" route as the standard operating procedure (SOP).

Workflow Start Starting Material (Acid + Ketone) Decision Route Selection Start->Decision RouteA Route A: Ketone First (Not Recommended) Decision->RouteA High Risk RouteB Route B: Acid First (Preferred SOP) Decision->RouteB Robust Step1_B Step 1: Amide Coupling (HATU/DMF) RouteB->Step1_B Inter_B Intermediate: Amide-Functionalized Ketone Step1_B->Inter_B Improved Solubility Step2_B Step 2: Reductive Amination (STAB/DCE/AcOH) Inter_B->Step2_B Final Final Bifunctional Lead Compound Step2_B->Final

Figure 2: Workflow logic. Route B avoids zwitterionic intermediates and solubility issues associated with Route A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of amine partner.Switch coupling agent to T3P (50% in EtOAc) and heat to 50°C. T3P is less prone to epimerization and works well for hindered amines.
Incomplete Reductive Amination Imine formation is slow.Pre-stir the ketone and amine with AcOH for 1 hour before adding STAB. Use molecular sieves (4Å) to remove water.
Over-alkylation Primary amine reacting twice.[1]This is rare with ketones (vs aldehydes), but if observed, ensure the ketone is in slight excess or use a bulky protecting group on the amine.
Product Tailing on Column Interaction with silica.The final product contains a basic piperidine nitrogen. Flush column with 1% Et₃N/DCM before loading, or use C18 reverse-phase chromatography.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology.

  • Matassini, C., et al. (2020).[4] "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively.

Introduction to the Synthesis

The synthesis of this compound is fundamentally an amide bond formation. It involves the acylation of the secondary amine of 4-piperidone with an activated form of terephthalic acid's monocarboxylic acid function. The two most prevalent and logical synthetic strategies are:

  • The Acyl Chloride (Schotten-Baumann) Method: Reaction of 4-piperidone with 4-(chloroformyl)benzoic acid in the presence of a base.

  • The Peptide Coupling Method: Direct condensation of 4-piperidone with 4-carboxybenzoic acid using a dedicated coupling reagent.

Low yields in this synthesis are common but almost always traceable to a few key areas: the quality of starting materials, suboptimal reaction conditions, competing side reactions, or inefficient product isolation. This guide will address these areas in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Q1: My overall yield is disappointingly low (<50%). Where should I begin my investigation?

This is the most common issue. A low yield is a systemic problem that requires a logical, stepwise diagnosis. Before diving into re-running the reaction, assess the entire workflow from starting materials to final product.

Initial Diagnostic Workflow:

G A Low Yield Reported B 1. Verify Starting Material Integrity A->B First check inputs C 2. Analyze Reaction Crude by TLC/LC-MS A->C Then check reaction D 3. Review Work-up & Purification Procedure A->D Finally check output E Starting Materials Degraded or Impure B->E F Incomplete Reaction or Major Side Products C->F G Product Lost During Extraction or Crystallization D->G E->B Source new reagents H Optimize Reaction Conditions F->H G->D Modify pH/solvents H->C Re-run and analyze G cluster_0 Desired Reaction cluster_1 Competing Side Reaction AcylChloride 4-(chloroformyl)benzoic acid Product Desired Product AcylChloride->Product Piperidone 4-Piperidone Piperidone->Product AcylChloride_Side 4-(chloroformyl)benzoic acid Byproduct 4-Carboxybenzoic Acid (Unreactive) AcylChloride_Side->Byproduct Water H₂O (Moisture) Water->Byproduct

Caption: The competition between productive acylation and destructive hydrolysis.

Q3: I'm attempting a peptide coupling approach with 4-carboxybenzoic acid, but the reaction is incomplete. How can I improve it?

Peptide coupling offers a milder alternative to the acyl chloride method but introduces its own set of variables. The key is activating the carboxylic acid sufficiently to react with the amine. [1][2]

  • Choice of Coupling Reagent: Not all coupling reagents are equal. For a relatively simple coupling like this, carbodiimides are cost-effective, while aminium/phosphonium salts are more powerful for difficult couplings. * Carbodiimides (DCC, EDC): Effective, but can cause side reactions. When using carbodiimides, the addition of an additive is crucial.

    • Aminium/Uronium Salts (HATU, HBTU): Highly efficient and fast-reacting. HATU is often considered the gold standard for minimizing side reactions and achieving high yields, as it generates a highly reactive OAt ester. * The Critical Role of Additives: When using carbodiimides like DCC or EDC, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is essential. [3]The carbodiimide first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt or Oxyma traps this intermediate to form a more stable, yet still highly reactive, active ester, which then cleanly acylates the amine.

  • Solvent and Base:

    • Solvent: A polar aprotic solvent like DMF or NMP is standard as it helps solubilize all components.

    • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize any acid salts and facilitate the reaction. TEA can sometimes be used but is more nucleophilic and can lead to side reactions.

Coupling Reagent Class Additive Required? Key Characteristics
EDC CarbodiimideYes (HOBt, Oxyma)Water-soluble byproducts, good for aqueous work-ups.
DCC CarbodiimideYes (HOBt, Oxyma)Forms insoluble DCU byproduct, not ideal for solid-phase. [4]
HBTU Aminium/UroniumNo (contains HOBt moiety)Very common, efficient, and reliable.
HATU Aminium/UroniumNo (contains HOAt moiety)More reactive than HBTU, excellent for hindered couplings.
Q4: I seem to be losing a significant amount of product during the aqueous work-up. What is the correct extraction procedure?

This is a classic problem when synthesizing a molecule with both an acidic (carboxylic acid) and a basic (amide) functional group. The product's solubility is highly dependent on the pH of the aqueous phase.

Optimized Work-up Protocol:

  • Quench and Remove Organics: After the reaction is complete, quench with water and, if using an organic solvent like DCM or EtOAc, perform initial washes with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-carboxybenzoic acid or its activated form. The product, being a weaker acid, should remain in the organic layer.

  • Acidification is Key: The crucial step is to isolate the product. Combine all aqueous layers and acidify them to a pH of ~2-3 using 1M or 2M HCl. [5]The carboxylic acid group (-COOH) must be protonated to render the molecule neutral and significantly less water-soluble.

  • Precipitation or Extraction:

    • Precipitation: Upon acidification, the product should precipitate out of the aqueous solution as a solid. You can then collect it by filtration. This is often the cleanest method.

    • Extraction: If it does not precipitate, you must extract the acidified aqueous solution multiple times with an organic solvent like Ethyl Acetate (EtOAc).

  • Final Wash and Dry: Wash the combined organic extracts with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 10% Methanol in DCM with a few drops of acetic acid). Stain with potassium permanganate or use a UV lamp for visualization. The product should have an Rf value intermediate between the more polar 4-carboxybenzoic acid and the less polar 4-piperidone. For more precise monitoring, LC-MS is ideal.

Q: My 4-piperidone starting material is a hydrochloride salt. Do I need to perform a free-basing step before the reaction? A: Not necessarily. You can use the hydrochloride salt directly, but you must account for it in your stoichiometry. You will need to add one extra equivalent of base to neutralize the HCl salt and form the free amine in situ. For example, in a Schotten-Baumann reaction, you would use >2.0 equivalents of TEA. In a peptide coupling, you would add your standard amount of DIPEA plus one extra equivalent.

Q: What is the best way to purify the final product? A: Recrystallization is often the most effective method for obtaining high-purity material. A mixed solvent system like Ethanol/water or Methanol/water can work well. If impurities are persistent, column chromatography on silica gel may be necessary. A gradient elution starting with DCM and gradually increasing the polarity with methanol is a good starting point. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.

Experimental Protocols

Protocol 1: Schotten-Baumann Acyl Chloride Method
  • To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride (1.0 eq.), Dichloromethane (DCM, ~0.2 M), and Triethylamine (2.2 eq.).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-(chloroformyl)benzoic acid (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred piperidone suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, proceed with the optimized aqueous work-up described in Q4.

Protocol 2: HATU-Mediated Peptide Coupling Method
  • To a round-bottom flask, add 4-carboxybenzoic acid (1.0 eq.), 4-piperidone hydrochloride (1.05 eq.), and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous Dimethylformamide (DMF, ~0.2 M).

  • Add Diisopropylethylamine (DIPEA, 3.0 eq.) to the mixture. The solution should become clear.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and proceed with the optimized aqueous work-up described in Q4.

References

  • This reference is not available.
  • This reference is not available.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • This reference is not available.
  • This reference is not available.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Chemisty Organic. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • This reference is not available.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Name Reaction. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • This reference is not available.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 3, 2026 Support Tier: Senior Application Scientist Level

Executive Summary: The "Crash-Out" Challenge

The Molecule: 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2) The Problem: Users frequently report precipitation ("crashing out") when diluting DMSO stocks into aqueous assay buffers.[1]

Root Cause Analysis: This molecule presents a classic solubility paradox common in PARP inhibitor intermediates.

  • The Benzoic Acid Moiety (pKa ~4.2): It is pH-dependent. At neutral or acidic pH (common in storage or specific assays), it exists in its protonated, neutral form, which has poor water solubility due to strong intermolecular hydrogen bonding and

    
    -stacking.
    
  • The Amide Linkage: The piperidine-carbonyl bond creates a rigid, polar region that favors crystallization over solvation in water.

The Solution: You cannot force this molecule into solution with water alone. You must exploit its ionizable nature (pH switching) or use molecular encapsulation (Cyclodextrins).[1]

Decision Matrix: Choosing Your Solubility Strategy

Before starting, determine your assay constraints. Use this logic flow to select the correct protocol.

SolubilityDecisionTree start START: Assay Type? enzymatic Enzymatic / Biochemical (Cell-Free) start->enzymatic cellular Cell-Based / In Vivo start->cellular ph_check Is Assay pH > 7.0? enzymatic->ph_check cyclodextrin Protocol C: Cyclodextrin Complexation (Best for Bioavailability) cellular->cyclodextrin Preferred (Non-Toxic) dmso_ramp Protocol B: DMSO Step-Down (Standard) cellular->dmso_ramp If DMSO < 0.1% dmso_tol Is DMSO Tolerance > 1%? ph_check->dmso_tol No (Acidic/Neutral) salt_method Protocol A: In-Situ Salt Formation (Best for High Conc) ph_check->salt_method Yes (Basic) dmso_tol->cyclodextrin No (Sensitive Enzyme) dmso_tol->dmso_ramp Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay conditions.

Detailed Protocols

Protocol A: In-Situ Salt Formation (The pH Switch)

Best for: High-concentration stocks (>10 mM) in aqueous buffers where DMSO is forbidden.[1]

Mechanism: By raising the pH above the pKa (4.2), you deprotonate the carboxylic acid (


), increasing aqueous solubility by orders of magnitude.
  • Weighing: Weigh the target amount of this compound.

  • Solubilization: Add 0.1 M NaOH (or KOH) dropwise.

    • Stoichiometry: You need 1.0–1.1 equivalents of base relative to the compound.

    • Visual Check: The cloudy suspension should turn clear immediately.

  • Buffering: Once dissolved, dilute slowly with your assay buffer (e.g., PBS or Tris, pH 7.4).

    • Critical Warning: If your assay buffer is acidic (pH < 5), the compound will reprecipitate. Ensure the final pH remains > 6.0.

Protocol B: The DMSO "Step-Down" Method

Best for: Standard HTS screening where <1% DMSO is acceptable.

The Trap: Adding water directly to a high-concentration DMSO stock causes "shock precipitation" because the local solubility limit is exceeded instantly.

  • Primary Stock: Dissolve compound in 100% DMSO to 100x the final assay concentration (e.g., 10 mM).

    • Tip: Warm to 37°C or sonicate for 5 mins to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate dilution plate using 50% DMSO / 50% Buffer .

    • Dilute the Primary Stock 1:10 into this intermediate solution.

    • Why? This prevents the formation of micro-crystals that occur during a 1:100 jump.

  • Final Assay Addition: Pipette from the intermediate plate into the final assay well (containing 100% aqueous buffer).

    • Result: Final DMSO concentration is minimized, and the compound remains kinetically soluble.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell assays, animal studies, or highly sensitive enzymatic assays.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic phenyl ring while the outer shell remains hydrophilic.[1]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Compound Addition: Add the solid compound directly to the Cyclodextrin vehicle.

  • Energy Input: This process is not instant.

    • Vortex for 2 minutes.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Success Indicator: Solution becomes optically clear.

  • Usage: This stock is stable at room temperature and can be injected directly into media without toxic solvent effects.

Troubleshooting & FAQs

Q1: I see a fine precipitate after 2 hours. What happened?

A: You are likely observing Thermodynamic Equilibrium Return . When you dilute DMSO stocks into water, you create a supersaturated solution (Kinetic Solubility). Over time, the system seeks equilibrium, and the compound crashes out.

  • Fix: Switch to Protocol C (Cyclodextrins) which stabilizes the thermodynamic state, or prepare fresh dilutions immediately before use (within 30 mins).

Q2: Can I use Ethanol instead of DMSO?

A: Not recommended. While benzoic acid derivatives are soluble in ethanol, ethanol is more volatile (evaporation changes concentration) and generally more toxic to enzymatic conformation than DMSO at equivalent percentages. Stick to DMSO or Cyclodextrins.

Q3: My cellular IC50 values are fluctuating wildly.

A: This is a hallmark of Micro-Precipitation . If the compound precipitates in the cell media, the cells are exposed to a much lower effective concentration than calculated.

  • Verification: Spin down your media at 13,000 rpm for 10 mins and measure the supernatant concentration via HPLC/UV. If it's lower than expected, the compound precipitated.[2]

Q4: What is the maximum solubility I can expect?
Solvent SystemEst. Max SolubilityNotes
Pure Water (pH 4) < 0.1 mg/mLInsoluble (Protonated form)
PBS (pH 7.4) ~ 1–2 mg/mLSoluble as Benzoate salt
DMSO (100%) > 50 mg/mLExcellent solvent
20% HP-

-CD
~ 5–10 mg/mLBest biological relevance

Workflow Visualization: Stock Preparation

StockPrep cluster_0 Step 1: Solubilization cluster_1 Step 2: QC weigh Weigh Solid (CAS 672309-93-2) solvent Add Solvent (DMSO or 0.1M NaOH) weigh->solvent mix Sonicate (37°C, 10 min) solvent->mix inspect Visual Inspection (Must be Clear) mix->inspect spin Centrifuge (Remove micro-aggregates) inspect->spin ready Final Stock spin->ready Ready for Assay

Figure 2: Standard Operating Procedure (SOP) for preparing high-quality stock solutions.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews. (Demonstrates the mechanism of HP-

    
    -CD for aromatic acids).
    [Link]
    
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on Kinetic vs. Thermodynamic solubility in assays). [Link]

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination in cell-based assays. (Discusses DMSO tolerance and precipitation artifacts). [Link]

Sources

avoiding epimerization during 4-(4-oxopiperidine-1-carbonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a primary focus on preventing epimerization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound, and why is it a concern?

A1: Epimerization refers to a chemical change at one of several stereocenters in a molecule, altering its 3D configuration.[1] For derivatives of this compound that have substituents at the 3- or 5-position of the piperidone ring, the alpha-hydrogens (protons on the carbons adjacent to the ketone) are susceptible to removal under basic conditions. This removal forms a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original isomer and its epimer.

This is a significant concern in drug development because different epimers can have vastly different biological activities, potencies, and toxicological profiles.[1] Controlling the stereochemistry is therefore critical for synthesizing the desired, therapeutically active molecule and ensuring product purity and safety.

Q2: Which specific reaction step is most prone to causing epimerization?

A2: The most critical step for potential epimerization is the amide bond formation (coupling reaction). This is because these reactions almost always require the use of a base to deprotonate the amine coupling partner and/or to neutralize acidic byproducts.[2] The presence of this base, even a mild one, can be sufficient to abstract an alpha-proton from the piperidone ring, initiating the epimerization process.

Q3: Can epimerization occur under acidic conditions as well?

A3: Yes, while less common for this specific issue, acid-catalyzed enolization can also lead to epimerization. The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form an enol. Tautomerization back to the keto form can then result in the epimeric product. Therefore, reaction conditions must be carefully optimized to avoid both strongly basic and strongly acidic environments.

Q4: How can I detect if epimerization has occurred in my product?

A4: Detecting epimerization typically requires analytical techniques that can distinguish between diastereomers. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often, the epimers will have distinct signals in the 1H or 13C NMR spectrum, particularly for the protons and carbons near the stereocenter.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between epimers (as they have the same mass), it can be coupled with a separation technique like HPLC (LC-MS) for identification and quantification.

Section 2: Troubleshooting Guide - Amide Coupling Reactions

This section addresses specific issues you might encounter during the crucial amide coupling step.

Problem 1: My final product is a mixture of diastereomers. How can I suppress epimerization during the amide coupling reaction?

This is the most frequent challenge. The key is to carefully select the coupling reagents, base, solvent, and reaction temperature to create an environment that favors amide bond formation while disfavoring the enolization that leads to epimerization.

Root Cause Analysis:

The root cause is the presence of a base that is strong enough to deprotonate the alpha-carbon of the piperidone ketone. The rate of this deprotonation is influenced by several factors:

  • Base Strength (pKa): Stronger bases will deprotonate the alpha-carbon more readily.

  • Steric Hindrance: Less hindered bases can access the alpha-protons more easily.

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesired enolization.

  • Reaction Time: Longer exposure to basic conditions increases the likelihood of epimerization.

Solutions & Protocols:

Your strategy should be to make the amide coupling reaction as fast and gentle as possible.

Strategy 1: Optimize the Base

The choice of base is critical. Highly hindered, non-nucleophilic bases are generally preferred.

Base pKaH (approx.) Recommendation & Rationale
Diisopropylethylamine (DIPEA, Hünig's Base) 10.7Recommended. A sterically hindered base commonly used to minimize epimerization.[2]
N-Methylmorpholine (NMM) 7.4Good Alternative. A weaker base than DIPEA, which can further reduce the risk of epimerization.[2]
2,4,6-Collidine 7.4Use with Caution. While a weak base, some studies have reported high epimerization with certain substrates.[1]
Triethylamine (TEA) 10.8Not Recommended. Less sterically hindered than DIPEA and more likely to cause epimerization.
Potassium Carbonate (K2CO3) 10.3Not Recommended for this step. Heterogeneous and can lead to reproducibility issues and significant epimerization.

Strategy 2: Select the Right Coupling Reagent

Modern coupling reagents are designed for high efficiency and minimal side reactions. Uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides for suppressing epimerization.[3]

Reagent Class Examples Mechanism & Recommendation
Uronium/Aminium Salts HATU, HBTU, COMU Highly Recommended. These reagents are highly efficient, leading to rapid amide bond formation and shorter reaction times, which minimizes the product's exposure to basic conditions.[4] COMU is particularly effective and is considered a safer alternative to benzotriazole-based reagents.[5]
Phosphonium Salts PyBOP, PyAOP Highly Recommended. Similar to uronium salts, they offer fast and efficient coupling with low epimerization risk.[4] They are particularly advantageous as they do not react with the free amine component, which can be an issue with uronium salts when used in excess.[3]
Carbodiimides EDC, DIC, DCC Use with Additives. When using carbodiimides, the addition of a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is mandatory to minimize epimerization.[2][6] These additives form an active ester intermediate that is less prone to epimerization.[5]

Strategy 3: Control Reaction Temperature

Lowering the reaction temperature is a powerful tool to control epimerization.

  • Protocol: Start the reaction at 0 °C by cooling the reaction vessel in an ice bath. Add the base and coupling reagent at this temperature. After a short pre-activation period (5-15 minutes), add the amine. Allow the reaction to slowly warm to room temperature and stir until completion.

  • Causality: The activation energy for the desired amide bond formation is often lower than that for the undesired enolization. By keeping the temperature low, you provide enough energy for the coupling to proceed while minimizing the rate of epimerization.

Experimental Workflow: Low-Epimerization Amide Coupling

This protocol prioritizes mild conditions to preserve stereochemical integrity.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Workup & Analysis A Dissolve this compound and amine in anhydrous DMF B Cool solution to 0 °C (Ice Bath) A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D Add Base (e.g., DIPEA, 2.0 eq) C->D E Stir at 0 °C for 15 min (Pre-activation) D->E F Allow to warm to RT and stir for 2-4 hours E->F G Quench reaction (e.g., with water) F->G H Extract product G->H I Purify (e.g., Column Chromatography) H->I J Analyze for epimers (Chiral HPLC) I->J

Caption: Low-epimerization amide coupling workflow.

Problem 2: The reaction is sluggish or incomplete, and forcing conditions (higher temperature, longer time) lead to epimerization.
Root Cause Analysis:

This issue often arises from sterically hindered substrates or poorly soluble starting materials. The slow reaction rate means the starting material is exposed to basic conditions for an extended period, allowing epimerization to catch up with or even outpace the desired reaction.

Solutions & Protocols:

Strategy 1: Enhance Reagent Reactivity

  • If using a carbodiimide, switch to a more potent uronium or phosphonium salt like HATU or PyAOP .[4] These reagents are known to be effective for coupling sterically hindered amino acids and can significantly accelerate the reaction.[2][4]

Strategy 2: Solvent Optimization

  • While DMF is a common choice, consider switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to improve the solubility of your reactants.

  • Ensure your solvents are anhydrous . Water can hydrolyze the activated intermediate, slowing down the reaction and leading to side products.

Strategy 3: Consider a Two-Step "Pre-activation" Protocol

For particularly challenging couplings, isolating the activated ester can be beneficial.

  • Activation Step: React the this compound with the coupling reagent (e.g., EDC/Oxyma Pure) in a suitable solvent like Dichloromethane (DCM) or DMF without the amine. This forms the active ester.

  • Coupling Step: In a separate flask, dissolve your amine with a mild base (like NMM). Slowly add the solution of the pre-activated ester to the amine solution at 0 °C.

  • Causality: This approach separates the potentially harsh activation conditions from the amine. The piperidone-containing molecule is only exposed to the base for the duration of the final, typically faster, coupling step, thus minimizing the time window for epimerization.

Decision Logic for Troubleshooting Sluggish Reactions

G start Sluggish Reaction at RT check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Switch to NMP or DMSO check_solubility->change_solvent No check_reagent Using a carbodiimide? check_solubility->check_reagent Yes change_solvent->check_reagent upgrade_reagent Switch to HATU or PyAOP check_reagent->upgrade_reagent Yes preactivate Consider pre-activation protocol check_reagent->preactivate No, already using a uronium salt end_point Re-run reaction at 0°C -> RT upgrade_reagent->end_point preactivate->end_point

Caption: Troubleshooting flowchart for slow reactions.

References

  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 30, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 30, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved January 30, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved January 30, 2026, from [Link]

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Technical Support Center: Catalyst and Reagent Selection for the Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS RN: 672309-93-2), a key intermediate in pharmaceutical research and development.[1] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and detailed protocols in a practical question-and-answer format. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Part 1: Synthesis Overview & Core Principles

The synthesis of this compound is fundamentally an amide bond formation. This reaction connects a secondary amine (4-piperidone) with a carboxylic acid derivative (terephthalic acid, activated at one of its carboxyl groups). The most direct and widely employed method is an acylation reaction between 4-piperidone and 4-carboxybenzoyl chloride.

This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] The base plays a crucial role: it neutralizes the hydrochloric acid byproduct that is formed, preventing it from protonating the unreacted amine and rendering it non-nucleophilic.[2]

Below is a diagram illustrating the primary synthetic pathway.

Caption: Primary synthesis route via Schotten-Baumann reaction.

Part 2: Catalyst & Reagent Selection Guide (FAQs)

Choosing the right reagents is critical for a successful synthesis. This section addresses common questions regarding catalyst and reagent selection for this specific amide bond formation.

Q1: What is the recommended base for this synthesis and why is it considered a "catalyst" in some contexts?

Answer: For the acylation of 4-piperidone with an acyl chloride, an organic base like Triethylamine (NEt₃) or Pyridine is highly recommended.[4][5] Here's the rationale:

  • Acid Scavenging: The primary role of the base is to neutralize the HCl generated during the reaction. If not neutralized, the HCl will protonate the nitrogen of the 4-piperidone starting material, forming a non-nucleophilic ammonium salt and halting the reaction.[2]

  • Solubility: Organic bases like triethylamine are soluble in common aprotic organic solvents (e.g., Dichloromethane - DCM), creating a homogeneous reaction environment.[4]

  • Mechanism: The base deprotonates the piperidone nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride.

While not a true catalyst (as it is consumed in the reaction), the base is essential for the catalytic cycle of the amine. By preventing the amine from being sequestered as a salt, it allows all of the amine to be available for reaction, thus optimizing the conditions.[2]

Alternatively, a two-phase Schotten-Baumann setup can be used, with an inorganic base like NaOH or KOH in an aqueous phase and the reactants in an immiscible organic solvent like DCM.[3][6] This can simplify workup, as the base and salts are easily removed by phase separation.

Q2: Can I use peptide coupling reagents like DCC, EDC/HOBt, or HATU? When should I choose them?

Answer: Yes, standard peptide coupling reagents can be used, but they are typically employed when the starting material is 4-carboxybenzoic acid (terephthalic acid monomethyl ester, for instance, followed by saponification) instead of the more reactive 4-carboxybenzoyl chloride .

These reagents work by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Reagent SystemDescriptionWhen to Use
DCC / DIC N,N'-Dicyclohexylcarbodiimide or N,N'-Diisopropylcarbodiimide. Forms a highly reactive O-acylisourea intermediate.[7][8]A cost-effective option for solution-phase synthesis. The dicyclohexylurea byproduct is insoluble in many solvents, which can simplify purification but makes it unsuitable for solid-phase synthesis.[8]
EDC • HCl / HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 1-Hydroxybenzotriazole. EDC is water-soluble, and its urea byproduct can be removed by aqueous workup.[8] HOBt is an additive that minimizes racemization (not an issue here) and improves efficiency.[8][9]Ideal when an aqueous workup is desired. It is a very common and reliable method for general amide bond formation.[7]
HATU / DIPEA 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with N,N-Diisopropylethylamine. A highly efficient, modern coupling reagent.[7]Used for difficult couplings, such as with sterically hindered amines or when high yields are critical. It is generally more expensive. Side reactions can occur if the amine reacts directly with HATU.[10]
Q3: Are there truly catalytic (substoichiometric) methods for this amide bond formation?

Answer: While the Schotten-Baumann reaction requires a stoichiometric amount of base, research into truly catalytic direct amidation of carboxylic acids and amines exists, often using catalysts based on boron, titanium, or other metals.[11][12] These methods aim to form the amide bond directly from the carboxylic acid and amine, generating only water as a byproduct.

However, for this specific industrial-scale synthesis, these methods are less common due to several factors:

  • Reaction Conditions: They often require high temperatures to drive off water.

  • Catalyst Cost & Availability: The catalysts can be expensive and may require specific handling.

  • Substrate Scope: The efficiency can be highly dependent on the specific substrates used.[12]

Given the high efficiency and reliability of the Schotten-Baumann reaction for this system, it remains the preferred industrial and laboratory method.

Part 3: Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems.

Q1: My reaction yield is low. What are the potential causes?

Answer: Low yield can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials:

    • 4-Carboxybenzoyl Chloride: This reagent is highly sensitive to moisture. Hydrolysis will convert it back to the unreactive terephthalic acid. Ensure it is handled under anhydrous conditions (e.g., under nitrogen or argon) and that your solvent is dry.

    • 4-Piperidone: If using the free base, it can be hygroscopic. If using the hydrochloride salt, ensure the stoichiometry of your base is correct to neutralize both the salt and the HCl byproduct.

  • Incorrect Stoichiometry:

    • Insufficient Base: As discussed, at least two equivalents of base are needed if starting from 4-piperidone hydrochloride (one to free the amine, one to scavenge HCl). A slight excess (e.g., 2.2 equivalents) is often recommended. If using the free base, 1.1-1.2 equivalents are typical.[4]

  • Inefficient Mixing (in biphasic systems):

    • If using an aqueous base (NaOH/KOH), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. A phase-transfer catalyst can sometimes be used to improve the rate.[13]

  • Suboptimal Temperature:

    • The reaction is exothermic. Adding the acyl chloride solution slowly to the amine solution, often at 0 °C, helps to control the reaction rate and prevent potential side reactions.[14]

Q2: I'm observing significant side product formation. What could it be and how do I prevent it?

Answer: The most likely side product is terephthalic acid, formed from the hydrolysis of 4-carboxybenzoyl chloride.

  • Cause: Presence of water in the reaction solvent or on glassware.

  • Prevention: Use anhydrous solvents (e.g., anhydrous DCM). Dry all glassware in an oven before use. Handle the acyl chloride under an inert atmosphere.

Another possibility, though less common in this specific reaction, is the formation of a dimer where a second molecule of 4-piperidone reacts with the remaining carboxylic acid group of the product. This would require harsh conditions or the use of coupling agents in excess. Sticking to the acyl chloride route under controlled stoichiometry should prevent this.

Q3: The purification of my product is difficult. Any suggestions?

Answer: The product, this compound, has both acidic (carboxylic acid) and basic (amide) character, which can complicate purification.

  • Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a dilute acid (like 1M HCl) to remove excess triethylamine (as its hydrochloride salt) and then with brine.

  • Extraction: The product's carboxylic acid group allows for selective extraction. You can wash the organic layer with a mild aqueous base (like saturated sodium bicarbonate) to deprotonate the product, moving it into the aqueous layer as its carboxylate salt. This will leave non-acidic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer with cold 1M HCl will precipitate the pure product, which can then be collected by filtration.

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) is an effective final purification step.

Q4: My 4-piperidone starting material is a hydrochloride salt. Do I need to perform a separate neutralization step first?

Answer: No, a separate neutralization step is not necessary and can be inefficient. The most common and effective method is to perform the neutralization in situ. Simply add an additional equivalent of your organic base (e.g., triethylamine) to the reaction mixture. For example, if the protocol calls for 1.1 equivalents of base with free 4-piperidone, you should use at least 2.1 equivalents when starting with 4-piperidone•HCl. The first equivalent will liberate the free amine, and the subsequent equivalents will drive the acylation reaction.[15]

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Schotten-Baumann Synthesis (Recommended)

This protocol uses the acyl chloride method with an organic base.

Protocol_1 start Start dissolve 1. Dissolve 4-piperidone (or its HCl salt) and Triethylamine in anhydrous DCM. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool prepare_acyl 3. Dissolve 4-carboxybenzoyl chloride in anhydrous DCM. cool->prepare_acyl add_acyl 4. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 min. cool->add_acyl prepare_acyl->add_acyl react 5. Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC). add_acyl->react workup 6. Perform aqueous workup: - Wash with 1M HCl (aq) - Wash with Brine react->workup dry_concentrate 7. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry_concentrate purify 8. Purify the crude solid by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Caption: Workflow for Schotten-Baumann synthesis.

Materials:

  • 4-Piperidone hydrochloride (1.0 eq)

  • 4-Carboxybenzoyl chloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (aq)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-piperidone hydrochloride and anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-carboxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-carboxybenzoyl chloride solution dropwise to the cold piperidone solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water).

Protocol 2: EDC/HOBt Coupling Method

This protocol is an alternative starting from terephthalic acid monomethyl ester (which is then hydrolyzed). It is a multi-step process presented here conceptually.

Protocol_2 start Start: 4-Carboxybenzoic Acid dissolve 1. Dissolve carboxylic acid, EDC•HCl, and HOBt in anhydrous DMF or DCM. start->dissolve stir_activation 2. Stir at 0 °C for 30 min to form the active ester. dissolve->stir_activation add_amine 3. Add 4-piperidone and a base (e.g., DIPEA) to the activated mixture. stir_activation->add_amine react 4. Allow to warm to RT and stir overnight (monitor by TLC). add_amine->react workup 5. Perform extractive workup to remove water-soluble byproducts and reagents. react->workup purify 6. Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for EDC/HOBt coupling.

Part 5: Data Summary: Comparison of Methods

ParameterSchotten-Baumann (Acyl Chloride)EDC/HOBt Coupling (Carboxylic Acid)
Primary Reactant 4-Carboxybenzoyl Chloride4-Carboxybenzoic Acid
Key Reagent Stoichiometric Base (e.g., NEt₃)Coupling Agents (EDC, HOBt) + Base
Reaction Time Typically faster (1-4 hours)Typically slower (12-24 hours)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yields High (>85%)Good to High (70-95%)
Key Byproducts Triethylamine Hydrochloride (water-soluble)EDC-urea (water-soluble), HOBt
Pros Fast, high-yielding, atom-economical, uses readily available reagents.Avoids handling moisture-sensitive acyl chlorides, good for sensitive substrates.
Cons Acyl chloride is moisture-sensitive and corrosive.Generates more waste (urea byproduct), reagents are more expensive.

References

  • Vertex AI Search Result[16] : Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Source not specified.

  • Vertex AI Search Result[17] : Development of a Scalable Stereoselective Synthesis of Selected... (2025). Source not specified.

  • Reddit[18] : Tips and tricks for difficult amide bond formation? (2021). r/Chempros. Available at: [Link]

  • University of Southampton Research Repository[19] : ePrints Soton. Source not specified. Available at: [Link]

  • Current Chemistry Letters[7] : Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

  • Organic Chemistry Portal[2] : Schotten-Baumann Reaction. Available at: [Link]

  • RSC Publishing[11] : Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • Chemspace[20] : this compound. Available at: [Link]

  • PubMed Central[9] : Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

  • Google Patents[5] : US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides. Available at:

  • PMC - NIH[21] : N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? (2023). Available at: [Link]

  • PMC - PubMed Central[22] : Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). (2020). Available at: [Link]

  • Google Patents[23] : US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. Available at:

  • Sciencemadness Discussion Board[24] : N-alkylation of 4-piperidone. (2012). Available at: [Link]

  • CORE[10] : Catalytic Approaches to the Synthesis of Amide Bonds. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing)[6] : Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). DOI:10.1039/D1RE00141H. Available at: [Link]

  • Organic Syntheses : Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (2011). Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications[25] : Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. (2024). Available at: [Link]

  • Vertex AI Search Result[26] : Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Source not specified.

  • Vertex AI Search Result : Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Source not specified.

  • Journal of Chemistry Letters[13] : Use of some metalferrites as catalyst in Schotten-Baumann reaction. Available at: [Link]

  • Google Patents[27] : US5861513A - Preparation of 1-acetyl-4-piperidones. Available at:

  • Aapptec Peptides[8] : Coupling Reagents. Available at: [Link]

  • AAPPTEC[28] : Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AIR Unimi[12] : MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • Rasayan Journal of Chemistry[29] : SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • Wikipedia[3] : Schotten–Baumann reaction. Available at: [Link]

  • DTIC[30] : Piperidine Synthesis. (2025). Available at: [Link]

  • Google Patents[14] : Piperidine amides as modulators of the ghrelin receptor. Available at:

  • ACS GCI Pharmaceutical Roundtable[31] : Amidation. Available at: [Link]

  • Vertex AI Search Result[32] : A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source not specified.

  • ChemRxiv[33] : Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. Available at: [Link]

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Technical Support Center: Work-up and Purification of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This document provides an in-depth analysis of the work-up and purification procedure, designed for researchers and drug development professionals. Our goal is to move beyond a simple checklist of steps and instead offer a framework of chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this molecule is a classic example of amide bond formation, typically achieved by reacting a derivative of terephthalic acid with 4-piperidone hydrochloride.[1] While the coupling reaction itself is crucial, the success of the synthesis—defined by yield and purity—is fundamentally determined by a robust and well-understood work-up procedure. The strategy described here is built on the amphoteric nature of the product, leveraging its acidic carboxylic acid and the basicity of the starting amine to achieve efficient separation.

Core Principles: An Acid-Base Extraction Strategy

The entire purification hinges on the distinct acid-base properties of the components in the post-reaction mixture.

  • The Product: this compound possesses a carboxylic acid group (pKa ~4-5). This makes it soluble in a basic aqueous solution (e.g., NaOH, NaHCO₃) where it forms the sodium carboxylate salt. It is, however, insoluble in acidic aqueous solutions.

  • The Amine Starting Material: Unreacted 4-piperidone is a secondary amine and is therefore basic. It will be protonated in an acidic aqueous solution (e.g., HCl) to form a water-soluble ammonium salt.

  • Coupling Byproducts: The nature of these depends on the chosen coupling reagent. If a carbodiimide like Dicyclohexylcarbodiimide (DCC) is used, the primary byproduct is dicyclohexylurea (DCU), which is largely insoluble in most common solvents and can often be removed by filtration. If a water-soluble carbodiimide like EDC is used, its corresponding urea byproduct can be removed with aqueous washes.[2]

By systematically applying acidic and basic washes, we can selectively shuttle the desired product and various impurities between the organic and aqueous phases, leading to a highly purified final product.

Detailed Experimental Protocol: Work-up Procedure

This protocol assumes the amide coupling reaction was performed in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and is now complete.

  • Initial Quench and Filtration (if applicable):

    • If DCC was used as the coupling agent, cool the reaction mixture in an ice bath for 30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of Celite, washing the filter cake with a small amount of the reaction solvent. This removes the bulk of the urea byproduct. If EDC or another soluble coupling agent was used, this step is not necessary.

  • Solvent Dilution:

    • Transfer the filtrate (or the entire reaction mixture if no filtration was needed) to a separatory funnel.

    • Dilute the organic phase with a suitable extraction solvent like Ethyl Acetate (EtOAc, ~2-3 volumes of the initial reaction volume) to ensure efficient phase separation.

  • Acidic Wash (Removal of Basic Impurities):

    • Wash the organic layer with 1 M Hydrochloric Acid (HCl) (2 x 1 volume).

    • Causality: This step protonates unreacted 4-piperidone and any other basic species (like DMAP, if used), sequestering them into the aqueous phase, which is then discarded.[3]

  • Product Extraction (Separation from Neutral Impurities):

    • Extract the organic layer with 1 M Sodium Hydroxide (NaOH) (3 x 1 volume).

    • Causality: The basic wash deprotonates the carboxylic acid of the product, forming the highly water-soluble sodium salt. The product is now transferred from the organic layer to the aqueous layer. Neutral byproducts and impurities remain in the organic phase.

    • Combine the basic aqueous layers. The organic layer can now be discarded.

  • Product Precipitation via Acidification:

    • Cool the combined basic aqueous layers in an ice bath.

    • While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is ~2. Use pH paper to verify.

    • Causality: Re-protonation of the carboxylate salt renders the product insoluble in the aqueous medium, causing it to precipitate as a solid.[4][5] A white precipitate should form.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Dry the purified solid under high vacuum to a constant weight.

Visualization of the Workflow

Work-up and Purification Flowchart

The following diagram illustrates the logical flow of the acid-base extraction procedure, showing the partitioning of components at each key step.

Workup_Flowchart Crude Crude Reaction Mixture (Product, Unreacted Amine, Byproducts) Dilute Dilute with EtOAc Crude->Dilute AcidWash Wash with 1M HCl Dilute->AcidWash BaseExtract Extract with 1M NaOH AcidWash->BaseExtract Organic Layer AmineWaste Aqueous Waste (Protonated Amine) AcidWash->AmineWaste Aqueous Layer Acidify Acidify with conc. HCl to pH 2 BaseExtract->Acidify Aqueous Layer (Contains Product Salt) OrganicWaste Organic Waste (Neutral Impurities) BaseExtract->OrganicWaste Organic Layer Filter Vacuum Filtration Acidify->Filter Precipitate Formed Product Pure this compound Filter->Product AqueousWaste Aqueous Waste (Salts) Filter->AqueousWaste Filtrate

Caption: Workflow for the acid-base extraction and purification.

Summary of Reagents and Purpose
StepReagent/SolventPurposeExpected Outcome
Dilution Ethyl Acetate (EtOAc)Prepare mixture for liquid-liquid extraction.Homogeneous organic solution.
Acid Wash 1 M HCl (aq)Remove unreacted basic starting materials/catalysts.Basic impurities move to the aqueous phase.
Base Extraction 1 M NaOH (aq)Convert the acidic product to its water-soluble salt form.Product moves from the organic to the aqueous phase.
Acidification Concentrated HClRegenerate the neutral, water-insoluble product.Product precipitates as a white solid.
Final Wash Cold Deionized WaterRemove residual inorganic salts from the solid product.Purified filter cake.

Troubleshooting Guide & FAQs

Q1: After adding concentrated HCl, my product did not precipitate. What happened?

  • Possible Cause 1: Insufficient Acidification. The most common reason is that the solution is not acidic enough to fully protonate the carboxylate.

    • Solution: Check the pH of the aqueous solution with pH paper or a calibrated pH meter. Continue to add acid dropwise until the pH is robustly in the 1-2 range.

  • Possible Cause 2: Low Product Concentration. If the reaction yield was very low, the product concentration in the aqueous phase might be below its solubility limit, even in its neutral form.

    • Solution: Try extracting the acidified aqueous phase with a different organic solvent (e.g., DCM or EtOAc, 3 x volumes). The neutral product should now partition back into the organic layer, which can then be dried and concentrated to recover the product.

  • Possible Cause 3: Product is an Oil. Sometimes, impurities can cause a product to "oil out" instead of crystallizing.

    • Solution: If an oil forms, attempt to extract it as described above. If that fails, try scratching the inside of the flask with a glass rod at the interface of the oil and solution, or add a seed crystal from a previous successful batch to induce crystallization.

Q2: My final yield is significantly lower than expected. Where could the product have been lost?

  • Possible Cause 1: Incomplete Extraction into Base. The product may not have been fully extracted from the organic layer into the 1M NaOH solution.

    • Solution: Perform at least three extractions with the basic solution. After the third extraction, you can test a drop of the aqueous layer by acidifying it; if it turns cloudy, there is still product present, and further extractions are warranted.

  • Possible Cause 2: Emulsion Formation. During the washes, a stable emulsion may have formed between the organic and aqueous layers, trapping the product at the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel.[3] In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Possible Cause 3: Premature Precipitation. If the initial organic layer was washed with a buffered or weakly basic solution (like sodium bicarbonate), some product might have precipitated at the interface if the pH was not high enough to ensure full solubility.

    • Solution: Use a strong base like 1M NaOH for the extraction step to ensure the carboxylate is fully deprotonated and solubilized in the aqueous phase.

Q3: My final product is colored (e.g., yellow or brown). How can I improve its purity?

  • Possible Cause: High-Molecular-Weight or Colored Impurities. These are often carried through the extraction process.

    • Solution 1: Recrystallization. This is the most effective method for removing colored impurities. The choice of solvent is critical. Benzoic acid and its derivatives are often recrystallized from water, ethanol, or ethanol/water mixtures.[6][7][8] Experiment with small amounts to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Solution 2: Activated Charcoal. During recrystallization, after the product is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution to remove the charcoal, then allow the filtrate to cool and crystallize.[6]

Q4: How can I confirm the identity and purity of my final product?

  • Solution: Standard analytical techniques should be used.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[8] Impurities will typically depress and broaden the melting point range.

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any significant impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate mass of the compound and is an excellent tool for assessing purity.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Retrieved February 2, 2026, from [Link]

  • Zhang, M., et al. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Europe PMC. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 2, 2026, from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. Retrieved February 2, 2026, from [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. Retrieved February 2, 2026, from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 2, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved February 2, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 2, 2026, from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 2, 2026, from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved February 2, 2026, from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 2, 2026, from [Link]

  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved February 2, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved February 2, 2026, from [Link]

Sources

byproduct identification in 4-(4-oxopiperidine-1-carbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and troubleshooting of 4-(4-oxopiperidine-1-carbonyl)benzoic acid . It is designed for medicinal chemists and process development scientists encountering yield loss, spectral anomalies, or purification challenges.

Case ID: 4-OPCB-SYN-001 Classification: Amide Coupling / Heterocycle Stability Primary Reagents: Terephthalic Acid (or derivatives), 4-Piperidone HCl, EDC/HATU.

Introduction: The Synthetic Challenge

The synthesis of This compound appears deceptively simple—a standard amide coupling between a benzoic acid derivative and a secondary amine. However, the presence of the unprotected ketone on the piperidine ring introduces a "Trojan Horse" of side reactions.

The 4-piperidone moiety is thermodynamically unstable in its free base form, prone to self-condensation (aldol-like) and hydration. Furthermore, the symmetry of terephthalic acid creates a statistical risk of over-reaction (bis-amide formation). This guide deconstructs these failure modes.

Module 1: Spectral Forensics (LC-MS Troubleshooting)

Status: Active Investigation Objective: Identify "ghost peaks" and impurities based on m/z shifts relative to the Target [M+H]⁺ = 248.

The following table correlates common LC-MS signals with specific mechanistic failures.

Signal (m/z)IdentityOrigin / MechanismCorrective Action
248 Target Desired Product (Free Acid).N/A
262 Methyl Ester Intermediate (if using Mono-methyl terephthalate).Hydrolyze with LiOH/THF to yield target.
329 Bis-Amide Reaction of piperidone at both acid sites of Terephthalic acid.Switch to Mono-methyl ester starting material; Reduce equivalents of amine.
181 Piperidone Dimer Self-aldol condensation of 4-piperidone under basic conditions (DIPEA/TEA).Keep reaction pH < 8; Add base slowly at 0°C.
266 Hydrate Adduct Target + H₂O (Gem-diol formation on ketone). Common in aqueous mobile phases.Ignore if peak collapses to 248 in dry solvent; Not a covalent impurity.
403 N-Acylurea EDC rearrangement byproduct (Target + EDC).Reduce activation time; Ensure amine is present before EDC addition.
Visualization: Impurity Genesis Pathways

The following diagram maps the chemical pathways leading to the impurities identified above.

ImpurityPathways SM_Acid Terephthalic Acid (SM-1) Target Target Molecule (MW 247) SM_Acid->Target 1 eq. SM-2 Coupling Imp_Bis Bis-Amide (m/z 329) SM_Acid->Imp_Bis 2 eq. SM-2 Over-reaction SM_Pip 4-Piperidone (SM-2) Imp_Dimer Piperidone Dimer (m/z 181) SM_Pip->Imp_Dimer Excess Base Aldol Condensation Imp_Urea N-Acylurea (m/z 403) Target->Imp_Urea EDC Rearrangement (Slow Amine Attack) Target_Hydrate Gem-Diol Hydrate (m/z 266) Target->Target_Hydrate +H2O (LCMS artifact)

Figure 1: Mechanistic origins of key byproducts. Red paths indicate irreversible synthetic errors; yellow paths indicate process control failures.

Module 2: The Piperidone Instability Protocol

Issue: "My reaction mixture turned dark brown/black, and yield is <20%." Diagnosis: Polymerization of 4-piperidone free base.

4-Piperidone hydrochloride is stable. However, upon adding base (TEA/DIPEA) to liberate the amine for coupling, the free base is generated. In the absence of an immediate electrophile, the ketone enolizes and attacks another piperidone molecule (Aldol condensation), leading to oligomers.

The "Just-in-Time" Release Protocol

To prevent self-condensation, the free amine concentration must remain low, or it must be consumed immediately.

  • Dissolve Acid: Dissolve Terephthalic acid mono-methyl ester (1.0 eq) in DMF/DCM.

  • Activate: Add HATU (1.1 eq) and DIPEA (1.0 eq) at 0°C. Stir for 15 mins.

    • Note: Only activate the acid first. Do not add piperidone yet.

  • Prepare Amine Salt: In a separate vial, suspend 4-Piperidone HCl (1.1 eq) in minimal DMF.

  • Controlled Addition: Add the Piperidone HCl suspension to the activated acid mixture.

  • The Critical Step: Add a second portion of DIPEA (1.2 eq) dropwise over 30 minutes at 0°C.

    • Why? This slowly liberates the free amine in situ. As soon as a molecule of piperidone is deprotonated, it is statistically more likely to react with the activated ester (fast) than with another piperidone (slow, bimolecular).

Module 3: Troubleshooting Flowchart

Follow this logic gate to resolve synthesis issues.

TroubleshootingTree Start Start: Analyze Crude LCMS Check_MZ Is Main Peak m/z 248? Start->Check_MZ Yes_Purity Is Purity > 90%? Check_MZ->Yes_Purity Yes No_Signal What is the Major Impurity? Check_MZ->No_Signal No Success Proceed to Workup (Acid Wash) Yes_Purity->Success Yes Color_Issue Piperidone Polymerization. Use 'Just-in-Time' Protocol. Yes_Purity->Color_Issue No (Colored impurities) Imp_329 Bis-Amide Formed. Switch to Mono-Methyl Ester SM. No_Signal->Imp_329 m/z 329 Imp_181 Piperidone Dimer. Reduce Base / Lower Temp. No_Signal->Imp_181 m/z 181 Imp_403 N-Acylurea. Change Coupling Agent (Try HATU or T3P). No_Signal->Imp_403 m/z 403

Figure 2: Decision tree for rapid diagnosis of reaction failure based on crude analytical data.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a peak at m/z 266 (M+18) that is larger than my product. Did I make the wrong compound? A: Likely not. 4-Piperidone derivatives are notorious for forming gem-diols (hydrates) in the presence of water (LC-MS mobile phase). This equilibrium is reversible.[1]

  • Validation: Run NMR in anhydrous DMSO-d6. If the hydrate peak vanishes, your product is pure.

Q2: Why is my yield low when using Terephthalic Acid (free di-acid)? A: Statistical distribution. Reacting a di-acid with 1 equivalent of amine yields a mixture of:

  • ~25% Unreacted Di-acid

  • ~50% Desired Mono-amide

  • ~25% Bis-amide Purifying the mono-acid from this mixture is difficult due to solubility issues. Recommendation: Use Monomethyl terephthalate (CAS 1679-64-7) to enforce mono-substitution, then hydrolyze the ester [1, 2].

Q3: Can I use EDC/HOBt? A: Yes, but EDC requires a free carboxylic acid. If you use the mono-methyl ester route, EDC works well. If you use the di-acid, EDC will activate both sites. Note that EDC urea byproducts are water-soluble, making workup easier than DCC [3].[2]

Q4: How do I remove the piperidone dimer impurity? A: The dimer is basic.

  • Dissolve crude in EtOAc.

  • Wash with 0.5M citric acid or 1M HCl .

  • The dimer (and unreacted piperidone) will protonate and move to the aqueous layer. The target (which has a free carboxylic acid or ester) will remain in the organic layer (if ester) or precipitate (if acid).

References

  • Mono-functionalization of Terephthalic Acid: Title: Process for preparing ester amides and polyesteramides. Source: European Patent EP0980884A1. URL:

  • Synthesis of this compound (Target Data): Title: this compound (CAS 672309-93-2).[3] Source: MolCore Chemical Data. URL:

  • Amide Coupling Troubleshooting (EDC/HOBt): Title: Acid-Amine Coupling using EDCI.[1][2] Source: Organic Synthesis (User Guide). URL:

  • Piperidone Reactivity & Side Reactions: Title: Synthesis of N-Substituted piperidines from piperidone (Reductive Amination context). Source: ResearchGate / Molecules 2020. URL:

Sources

Validation & Comparative

Publish Comparison Guide: Structural Validation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation protocol for 4-(4-oxopiperidine-1-carbonyl)benzoic acid , synthesizing theoretical prediction with practical 2D NMR application.

Executive Summary: The Characterization Challenge

Validation of This compound presents a specific set of analytical challenges often overlooked in standard QC workflows. While Mass Spectrometry (MS) confirms the molecular weight (247.25 Da) and IR confirms functional groups, neither can definitively resolve the solution-state dynamics inherent to this structure.

The Core Problem: The N-acyl piperidine moiety exhibits restricted rotation around the amide bond (


). This creates distinct cis and trans rotamers (relative to the carbonyl oxygen) on the NMR time scale at room temperature.[1] In 1D 

H NMR, this manifests as significant peak broadening or signal doubling of the piperidine ring protons, often mistaken for impurities or degradation.

The Solution: This guide establishes 2D NMR as the primary validation tool, superior to X-ray crystallography for solution-state relevance, and superior to MS/IR for regiochemical certainty.

Comparative Analysis: Selecting the Right Validation Tool

The following table objectively compares available analytical techniques for this specific molecular class.

Feature2D NMR (Recommended) 1D NMR (

H/

C)
HRMS (Mass Spec) X-Ray Crystallography
Connectivity High (HMBC links rings)Medium (Inferred)Low (Fragment based)Definitive
Dynamic Behavior High (NOESY/ROESY proves rotamers)Low (Shows broadening only)NoneNone (Frozen state)
Sample State Solution (Bio-relevant)SolutionGas PhaseSolid State
Throughput Medium (1-4 hours)High (10 mins)High (<5 mins)Low (Days/Weeks)
Regiochemistry Definitive (Distinguishes isomers)AmbiguousAmbiguousDefinitive

Verdict: While X-ray is the structural gold standard, it requires single crystals which may be difficult to obtain for this carboxylic acid derivative. 2D NMR is the most robust, self-validating method for routine solution-state characterization.

Technical Deep Dive: The 2D NMR Validation Protocol

Experimental Strategy

To validate the structure, we must prove three connectivity points:

  • The Benzoic Acid Moiety: Verify 1,4-substitution pattern.

  • The Amide Linkage: Connect the aromatic ring to the piperidine nitrogen.

  • The Piperidone Ring: Confirm the 4-ketone position and ring integrity.

Recommended Parameters
  • Solvent: DMSO-

    
     (Preferred).
    
    • Reasoning: Excellent solubility for the carboxylic acid; high viscosity aids NOE buildup; high boiling point allows for Variable Temperature (VT) studies if coalescence is needed.

  • Concentration: 10–20 mg in 600 µL.

  • Temperature: 298 K (Standard). Note: If piperidine peaks are too broad, acquiring at 350 K will sharpen them by accelerating amide rotation.[2]

The Logic of Assignment (Workflow)

NMR_Workflow cluster_HMBC Critical HMBC Correlations Start Unknown Sample H1 1H NMR (Identify Aromatic & Aliphatic Regions) Start->H1 HSQC HSQC (Assign Protonated Carbons) H1->HSQC Resolve Overlap COSY COSY (Trace Piperidine Spin System) HSQC->COSY Link CH2-CH2 HMBC HMBC (The 'King' of Connectivity) COSY->HMBC Link Fragments NOESY NOESY/ROESY (Confirm Rotamers) HMBC->NOESY Spatial Check Link1 Ar-H to Amide C=O HMBC->Link1 Link2 Pip-H to Amide C=O HMBC->Link2 Link3 Pip-H to Ketone C=O HMBC->Link3 Valid Structure Validated NOESY->Valid

Caption: Logical workflow for structural elucidation. HMBC provides the critical "bridge" correlations between isolated spin systems.

Expected Data & Interpretation

1H NMR Spectrum (DMSO- , 400 MHz)

Note: Chemical shifts are estimates based on analogous N-benzoyl-4-piperidone structures.

RegionShift (

ppm)
MultiplicityIntegralAssignmentNotes
Acid 13.0 - 13.5Broad s1HCOOHExchangeable; may be invisible if wet.
Aromatic 8.00d (

Hz)
2HAr-H (ortho to COOH)AA'BB' system characteristic of 1,4-subst.
Aromatic 7.50d (

Hz)
2HAr-H (ortho to Amide)Correlates to Amide C=O in HMBC.
Piperidine 3.40 - 3.90Broad/m4HN-CH

Critical: Often appears as two broad humps due to restricted rotation.
Piperidine 2.30 - 2.60t / Broad4HCO-CH

Adjacent to ketone. May overlap with DMSO solvent peak (2.50).
Key 2D Correlations (Self-Validation)
HMBC (Heteronuclear Multiple Bond Coherence)

This is the definitive experiment. You must observe:

  • The Amide Bridge: The aromatic protons at

    
     7.50 must show a strong cross-peak to the amide carbonyl carbon (
    
    
    
    169 ppm).
  • The Piperidine Connection: The broad N-CH

    
     protons (
    
    
    
    3.4-3.9) must also correlate to this same amide carbonyl (
    
    
    169 ppm).
    • Validation: This proves the piperidine is covalently attached to the benzoic acid.

  • The Ketone Verification: The aliphatic protons (

    
     2.4) must correlate to a ketone carbonyl carbon at 
    
    
    
    207-210 ppm.
NOESY / ROESY
  • Purpose: To prove that the broad piperidine peaks are rotamers, not impurities.

  • Observation: You will see "exchange peaks" (same phase as diagonal in NOESY for small molecules, or opposite phase in ROESY) between the split signals of the piperidine ring if the rotation rate is slow enough. Alternatively, spatial NOEs between the ortho-aromatic protons and the piperidine N-CH

    
     protons confirm the amide geometry.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on small molecule characterization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for chemical shifts).

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and related compounds. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. (Detailed methodology on 2D NMR pulse sequences).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for interpreting HMBC/HSQC data).

Sources

Rigidifying PROTAC Design: A Technical Guide to 4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid , a specialized rigid linker intermediate used in the rational design of Proteolysis Targeting Chimeras (PROTACs). It contrasts this molecule with standard flexible alternatives (PEG, Alkyl) and other rigid scaffolds, focusing on conformational restriction, solubility modulation, and synthetic utility.

Executive Summary: The "Linker-Hub" Strategy

In the evolution of PROTAC design, the linker has transitioned from a passive connector to a critical determinant of ternary complex stability and physicochemical properties.[1] This compound represents a "Linker-Hub"—a bifunctional rigid scaffold that addresses two common failure modes in degrader development: low cell permeability (often due to high TPSA of long PEGs) and entropic penalties during ternary complex formation.

This molecule integrates a phenyl ring and a piperidine ring into a semi-rigid backbone, offering orthogonal chemical handles:

  • Carboxylic Acid (Benzoic moiety): For amide coupling to primary/secondary amines.

  • Ketone (Piperidone moiety): For reductive amination, enabling the introduction of a basic amine "solubility handle."

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with standard linker classes.

FeatureThis compoundPEG Linkers (Polyethylene Glycol)Alkyl ChainsPiperazine (Bis-Amide)
Conformational Entropy Low (Rigid) . Pre-organizes ligands, reducing the entropic cost (

) of ternary complex formation.[2]
High (Flexible) . "Flops" in solution; high entropic penalty upon binding.High (Flexible) . Rotatable bonds lead to many conformers.Low (Rigid) .[3] Similar rigidity but lacks the ketone handle.
Solubility Modulation High . The ketone handle converts to a basic amine (via reductive amination), improving aqueous solubility via protonation.High . Hydrophilic ether oxygens recruit water.Low . Hydrophobic; often requires solubilizing groups elsewhere.Medium . Amide-linked nitrogens are non-basic.
Permeability Enhanced . Lower Topological Polar Surface Area (TPSA) than equivalent length PEGs.Variable . Long PEGs increase TPSA, potentially limiting membrane crossing.High . Lipophilic, but may suffer from non-specific binding.Good . Balanced polarity.
Metabolic Stability High . Amide and cyclic amine bonds are generally stable.Medium . Susceptible to oxidative degradation (e.g., CYP-mediated).Medium . Susceptible to oxidation.High .
Synthetic Utility Orthogonal . Allows sequential assembly (Amide Coupling

Reductive Amination).
Linear . Typically requires dual amide coupling or Click chemistry.Linear . Standard coupling.Linear . Dual coupling.
Key Mechanistic Insight: The "Solubility Handle"

Unlike standard piperazine linkers where both nitrogens are often amidated (neutral), the 4-oxopiperidine moiety in this linker allows for reductive amination . The resulting product contains a basic nitrogen center (


).
  • Effect: This protonatable center increases solubility in the cytosol and can facilitate lysosomal trapping, potentially extending intracellular residence time.

Structural Logic & Pathway Visualization

The diagram below illustrates the strategic assembly of a PROTAC using this linker, highlighting the transition from a "Linker Precursor" to a bioactive "Ternary Complex Stabilizer."

PROTAC_Assembly cluster_properties Physicochemical Impact Linker 4-(4-oxopiperidine-1-carbonyl) benzoic acid (Rigid Core) Intermed Intermediate: Amide-Linked Conjugate Linker->Intermed LigandA Ligand A (Amine-bearing) LigandA->Intermed Step 1: Amide Coupling (COOH + NH2) LigandB Ligand B (Amine-bearing) FinalPROTAC Final PROTAC (Rigidified + Basic Amine) LigandB->FinalPROTAC Intermed->FinalPROTAC Step 2: Reductive Amination (Ketone + NH2) Prop1 Reduced Entropic Penalty (Rigidity) FinalPROTAC->Prop1 Prop2 Solubility Boost (Protonatable N) FinalPROTAC->Prop2

Figure 1: Strategic assembly workflow utilizing the orthogonal handles of the this compound linker.

Experimental Protocols

Protocol A: Synthesis of the Amide Intermediate

Objective: Couple the carboxylic acid end of the linker to an amine-bearing ligand (e.g., Lenalidomide analog or VHL ligand).

Reagents:

  • This compound (1.0 eq)

  • Amine-bearing Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)[4]

Workflow:

  • Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes at room temperature (RT) to generate the active ester.

  • Addition: Add the Amine-bearing Ligand.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide product (Mass = Linker + Ligand - H2O).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (The "Solubility Switch")

Objective: Couple the ketone end of the intermediate to the second ligand, generating the solubility-enhancing basic amine.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 eq)

  • Second Amine-bearing Ligand (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM

Workflow:

  • Imine Formation: Dissolve the Amide Intermediate and the Second Ligand in DCE. Add catalytic Acetic Acid. Stir for 1 hour at RT to allow imine formation (equilibrium).

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: If the reaction is sluggish, Sodium Cyanoborohydride (NaCNBH3) in MeOH can be used, but STAB/DCE is preferred to minimize over-reduction or side reactions.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x).

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Critical Check: Ensure the product is isolated as the formate or TFA salt if stability is a concern.

Scientific Validation & Troubleshooting

  • Self-Validation Check: The final PROTAC should show a distinct

    
     shift compared to the intermediate. The newly formed amine (at the 4-position of the piperidine) typically exhibits a 
    
    
    
    between 8.0 and 9.5. This can be verified via potentiometric titration or calculated LogD vs. pH profiling.
  • Stereochemistry: Reductive amination at the 4-position of a substituted piperidine can generate cis/trans isomers if other substituents are present on the ring. However, with this compound, the 4-position is achiral until reaction. If the incoming ligand is chiral, diastereomers may form; these often require separation by Chiral HPLC.

References

  • Design of Rigid Linkers in PROTACs

    • Source: Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
    • Context: Discusses the impact of rigid piperazine/piperidine linkers on ternary complex stability.
    • Link:

  • Solubility & Permeability in Linker Design

    • Source: Klein, V. G., et al. "Understanding and Improving the Membrane Permeability of PROTACs." Journal of Medicinal Chemistry (2020).
    • Context: Comparative analysis of PEG vs. rigid linkers and their effect on cell permeability.[3]

    • Link:

  • Piperidine-Based Linker Synthesis

    • Source: "WO2022270994A1 - Novel bifunctional heterocyclic compound having degradation function of BTK...
    • Context: Describes the synthesis of PROTACs using reductive alkyl
    • Link:

  • General PROTAC Linker Strategies

    • Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy (2020).
    • Context: Reviews the shift from flexible PEG/alkyl chains to rigidified arom
    • Link:

Sources

biological efficacy of 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives vs. established compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives , a prominent scaffold in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. These compounds are primarily investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity by modulating intracellular cortisol levels.

Executive Summary & Therapeutic Rationale

The This compound scaffold represents a strategic class of "metabolic blockers" designed to inhibit 11β-HSD1 . This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, particularly in liver and adipose tissue.

  • Core Mechanism: The 4-oxopiperidine moiety acts as a mimetic of the steroid substrate (cortisone), specifically interacting with the enzyme's catalytic site (Tyr177/Ser170 triad) to block hydride transfer from NADPH.

  • Structural Advantage: The benzoic acid linker allows for the attachment of diverse hydrophobic groups (via amide coupling) to occupy the enzyme's substrate-binding pocket, enhancing potency and selectivity over the renal isozyme 11β-HSD2 .

Target Audience
  • Medicinal Chemists: Optimization of the benzamide "tail" for lipophilicity and metabolic stability.

  • Pharmacologists: Validation of tissue-specific cortisol reduction (liver vs. brain).

Mechanism of Action & Signaling Pathway

The efficacy of these derivatives hinges on their ability to selectively bind the 11β-HSD1 lumenal domain in the endoplasmic reticulum (ER). Unlike non-selective inhibitors (e.g., Carbenoxolone), this scaffold minimizes mineralocorticoid receptor-related side effects (hypertension) by sparing 11β-HSD2.

Pathway Visualization

The following diagram illustrates the enzymatic blockade and its downstream physiological effects.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol NADPH -> NADP+ GR Glucocorticoid Receptor (Nuclear Translocation) Cortisol->GR Activation HSD1 11β-HSD1 Enzyme (Liver/Adipose/CNS) HSD1->Cortisone Catalyzes Inhibitor 4-(4-oxopiperidine...) Derivative Inhibitor->HSD1 Competitive Inhibition (IC50 < 10 nM) Metabolic_Effects Gluconeogenesis ↑ Insulin Resistance ↑ Visceral Adiposity ↑ GR->Metabolic_Effects Gene Transcription

Caption: Mechanism of 11β-HSD1 inhibition by 4-oxopiperidine derivatives, preventing local cortisol regeneration and downstream metabolic dysregulation.

Comparative Efficacy Analysis

To objectively evaluate the performance of this compound derivatives, they must be benchmarked against established clinical candidates and historical standards.

Benchmark Compounds
  • Carbenoxolone: Non-selective historical reference (inhibits both HSD1 and HSD2).

  • MK-0916 (Merck): A potent, selective 11β-HSD1 inhibitor with a similar piperidine-based pharmacophore.

  • INCB-13739 (Incyte): A clinical-stage inhibitor demonstrating high efficacy in T2DM.

Performance Data Matrix

The table below synthesizes representative data ranges for optimized derivatives of the this compound class compared to established standards.

Efficacy Parameter4-Oxopiperidine Derivatives (Optimized)MK-0916 (Benchmark)Carbenoxolone (Control)Clinical Relevance
hHSD1 IC50 < 10 nM (High Potency)~ 3 nM~ 500 nMLow IC50 is critical for effective tissue saturation.
mHSD1 IC50 10 - 50 nM ~ 15 nM> 1000 nMMouse potency determines suitability for in vivo models.
Selectivity (vs HSD2) > 1000-fold > 4000-foldNon-selective (~1-fold)Prevents hypertension/hypokalemia side effects.
Metabolic Stability T½ > 60 min (Human Microsomes)HighModerateDetermines dosing frequency (QD vs BID).
Cellular Potency (EC50) ~ 20 - 100 nM ~ 10 nMN/AValidates membrane permeability and intracellular activity.

Key Insight: While MK-0916 exhibits superior absolute potency, optimized 4-oxopiperidine derivatives often offer a more tunable "linker" region (the benzoic acid moiety), allowing for improved solubility and CNS-sparing properties if peripheral restriction is desired.

Experimental Protocols for Validation

Reliable assessment requires a self-validating workflow. The following protocols are standard for evaluating this inhibitor class.

A. Scintillation Proximity Assay (SPA) for HSD1 Inhibition

Purpose: To determine the intrinsic inhibitory constant (Ki/IC50) using purified enzyme.

  • Enzyme Preparation: Microsomes expressing human 11β-HSD1 are isolated from transfected HEK-293 cells or yeast.

  • Reaction Mix: Incubate microsomes with [3H]-Cortisone (substrate) and NADPH (cofactor) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Inhibitor Addition: Add serial dilutions of the test derivative (dissolved in DMSO).

  • Incubation: 1 hour at 37°C.

  • Termination: Add SPA beads coated with anti-cortisol monoclonal antibodies.

  • Readout: The beads capture [3H]-Cortisol. Scintillation signal is inversely proportional to inhibition.

    • Validation: Z' factor must be > 0.5 using Carbenoxolone as a positive control.

B. Cellular Cortisol Reduction Assay

Purpose: To verify cell permeability and efficacy in a whole-cell system.

  • Cell Line: HEK-293 stably transfected with human HSD11B1.

  • Seeding: 20,000 cells/well in 96-well poly-D-lysine plates.

  • Treatment: Treat cells with inhibitor (0.1 nM – 10 µM) for 30 min.

  • Substrate: Add 200 nM Cortisone. Incubate for 2-4 hours.

  • Detection: Measure supernatant Cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

    • Note: Ensure cell viability (MTS assay) to rule out cytotoxicity.

C. Selectivity Screen (vs. 11β-HSD2)

Purpose: To ensure the compound does not inhibit the renal enzyme protecting the mineralocorticoid receptor.

  • Protocol: Similar to SPA but uses human HSD11B2 microsomes and [3H]-Cortisol as the substrate (measuring conversion back to cortisone) with NAD+ as cofactor.

  • Target: IC50 for HSD2 should be > 10 µM.

Synthesis & Optimization Workflow

The generation of these derivatives typically follows a modular synthesis, allowing for rapid library generation.

Synthesis_Workflow Start 4-(4-oxopiperidine-1-carbonyl) benzoic acid (Core Scaffold) Activation Carboxylic Acid Activation (EDCI/HOBt or HATU) Start->Activation Coupling Amide Coupling (+ R-NH2) Activation->Coupling Library Derivative Library (N-Substituted Amides) Coupling->Library Screening Biological Screening (HSD1 Inhibition) Library->Screening

Caption: Modular synthesis pathway. The benzoic acid core allows for diverse amine couplings to optimize pharmacokinetic properties.

References

  • Inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1. US Patent 2010/0280057 A1.
  • Discovery of MK-0916, a Potent, Selective, and Orally Active 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • 11β-Hydroxysteroid dehydrogenase type 1 inhibitors as therapeutic agents for metabolic syndrome. Pharmacological Reviews. [Link]

  • INCB13739, a Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1, Improves Insulin Sensitivity in Patients with Type 2 Diabetes. Diabetes Care. [Link]

  • This compound (CAS 672309-93-2) Entry. PubChem. [Link]

Assessing the Purity of Synthesized 4-(4-oxopiperidine-1-carbonyl)benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

The intermediate 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2) represents a classic challenge in pharmaceutical intermediate analysis. Structurally, it combines a UV-active benzoic acid moiety with a UV-silent, reactive 4-piperidone ring.

While RP-HPLC (UV) is the industry standard for purity release, it suffers from a critical blind spot: it often fails to detect unreacted 4-piperidone hydrochloride (starting material) due to lack of chromophores, potentially leading to falsely high purity values. Conversely, Quantitative NMR (qNMR) offers an absolute purity assessment but lacks the sensitivity to detect trace organic impurities (<0.1%).

This guide objectively compares both methodologies, proposing a bifurcated strategy: use qNMR for assay value assignment (potency) and HPLC-UV for impurity profiling.

Comparative Analysis: HPLC-UV vs. qNMR

The following table contrasts the performance of both techniques specifically for the 4-oxopiperidine scaffold.

FeatureMethod A: RP-HPLC (UV 254 nm)Method B: 1H-qNMR (Internal Standard)
Primary Utility Impurity Profiling (Qualitative/Quantitative)Absolute Assay (Potency)
Detection Basis UV Chromophore (Benzoic acid ring)Proton environment (Molar ratio)
Blind Spot Critical: Cannot see unreacted 4-piperidone (no UV).Low sensitivity (LOD ~0.1 - 0.5%).
Molecule Specificity Issue: Ketone group may hydrate (

) in aqueous mobile phase, causing peak splitting.
Advantage: Distinct signals for aromatic vs. piperidine protons.
Reference Standard Required (Must be high purity).Not Required (Uses Internal Standard like Maleic Acid).
Throughput High (after method development).Medium (requires manual integration/weighing).

Method A: RP-HPLC Protocol (The Impurity Profiler)

Objective: To separate and quantify UV-active impurities (e.g., unreacted terephthalic acid derivatives, coupling byproducts).

The "Ketone Hydration" Challenge

The 4-oxopiperidine moiety exists in equilibrium with its gem-diol form in the presence of water. In standard neutral LC conditions, this results in broad or split peaks.

  • Solution: Use an acidic mobile phase (pH < 3.0) to suppress ionization of the carboxylic acid and stabilize the ketone form, combined with a slightly elevated column temperature.

Detailed Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18,

    
    , 
    
    
    
    (Charged Surface Hybrid particle technology provides excellent peak shape for basic/acidic mixtures).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • T=0 min: 5% B

    • T=15 min: 95% B

    • T=20 min: 95% B

    • T=20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Critical to minimize hemiacetal broadening).
    
  • Detection: 254 nm (Benzoic acid max) and 210 nm (General).

Self-Validating System Suitability
  • Tailing Factor: Must be

    
     for the main peak. If 
    
    
    
    , increase column temperature to
    
    
    .
  • Resolution: Inject a spiked sample with benzoic acid (precursor). Resolution (

    
    ) between precursor and product must be 
    
    
    
    .

Method B: qNMR Protocol (The Truth Teller)

Objective: To determine the absolute weight-percent purity (assay), accounting for non-UV impurities (salts, piperidone) and solvent content.

Rationale

The aromatic protons of the benzoic acid (AA'BB' system,


 ppm) and the methylene protons of the piperidine ring (

ppm) are distinct. We use Maleic Acid as the Internal Standard (IS) because its singlet (

ppm) falls in a "silent region" for this specific molecule.
Detailed Protocol
  • Solvent: DMSO-

    
     (Ensures full solubility of the carboxylic acid).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Sample Preparation:

    • Weigh exactly

      
       mg of the Analyte (
      
      
      
      ).
    • Weigh exactly

      
       mg of Maleic Acid IS (
      
      
      
      ).
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation for quantitation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (4 for Benzoic aromatic region, 2 for Maleic acid singlet)
      
    • 
      : Molecular Weight[1][2][3]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Visualization: Analytical Decision Logic

The following diagram illustrates the logical flow for assessing this specific intermediate, highlighting where HPLC fails and qNMR succeeds.

AnalyticalWorkflow Start Crude Product This compound Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Decision1 Piperidone Signals Present? Step1->Decision1 PathA Recrystallize/Wash (Remove Amine Salts) Decision1->PathA Yes (High Residuals) Step2 Step 2: HPLC-UV (254 nm) Decision1->Step2 No (Clean Spectrum) PathA->Step1 Issue Risk: Piperidone is UV Silent HPLC overestimates purity Step2->Issue Step3 Step 3: qNMR (Quantitative) Step2->Step3 Final Final CoA Generation Purity = qNMR Value Impurity Profile = HPLC Chromatogram Step3->Final

Caption: Workflow demonstrating the necessity of qNMR to cross-validate HPLC results due to UV-silent precursors.

Experimental Case Study (Data Simulation)

To demonstrate the discrepancy between methods, we analyzed a "Process Grade" batch of the title compound.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.2% (Area %) 94.1% (wt/wt %) HPLC failed to detect 3.5% residual 4-piperidone HCl and 0.5% inorganic salts.
Major Impurity Benzoic acid deriv. (1.1%)4-Piperidone (3.5%)The primary contaminant was invisible to UV detection.
Conclusion False PassAccurate AssessmentRelying solely on HPLC would have failed the downstream coupling step due to stoichiometry errors.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[6][7][Link]

  • Kitar, Y. et al. (2023).[8] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Molecules.[2][6][9][10] [Link]

Sources

Confirming the Mechanism of Action of 4-(4-oxopiperidine-1-carbonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 4-(4-oxopiperidine-1-carbonyl)benzoic acid scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the potential mechanisms of action for derivatives of this scaffold, with a primary focus on acetylcholinesterase (AChE) inhibition, a critical target in neurodegenerative diseases. We will also briefly explore the potential for these derivatives to modulate the NLRP3 inflammasome, another key player in inflammatory processes. This guide is designed to be a practical resource, offering not just a review of the mechanisms but also detailed experimental protocols to enable researchers to validate these activities in their own laboratories.

The Versatility of the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The oxo-group on the piperidine and the carboxylic acid on the benzoic acid ring provide reactive handles for a variety of chemical modifications, allowing for the exploration of vast chemical space and the optimization of biological activity. This has led to the investigation of its derivatives for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

A significant body of research has focused on piperidine-containing compounds as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease.[1][2]

Comparative Inhibitory Potency of Piperidine Derivatives

The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several piperidine-containing AChE inhibitors, providing a benchmark for the potential efficacy of novel derivatives of this compound.

CompoundAChE IC50Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56 nM[3]
(3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidone)12.55 µM[4]
Donepezil (a well-established piperidine-based AChE inhibitor)0.068 µM - 0.22 µM[5]
Rivastigmine (standard drug)10.87 µM[4]

Table 1: Comparative IC50 values of various piperidine derivatives against acetylcholinesterase.

The data clearly indicates that modifications to the piperidine scaffold can dramatically influence inhibitory potency, with some derivatives achieving sub-nanomolar efficacy.[3] This underscores the potential for developing highly potent AChE inhibitors from the this compound core.

Experimental Workflow for Confirming AChE Inhibition

To validate the AChE inhibitory activity of novel this compound derivatives, a well-established and robust experimental workflow is essential. The following diagram illustrates a typical screening cascade.

AChE_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based & In Vivo Confirmation A Compound Synthesis & Purification B Primary Screening: Ellman's Method A->B Test Compounds C IC50 Determination B->C Active Hits D Kinetic Studies (e.g., Lineweaver-Burk plot) C->D Potent Inhibitors E Cell-based AChE Activity Assay D->E Lead Compounds F In Vivo Animal Models (e.g., scopolamine-induced amnesia) E->F

Caption: A generalized workflow for the validation of AChE inhibitors.

Detailed Experimental Protocol: Ellman's Method for AChE Inhibition

The spectrophotometric method developed by Ellman is the gold standard for measuring AChE activity and inhibition.[6][7][8]

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) in deionized water (prepare fresh).

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of test compound solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells and 25 µL of a known inhibitor (e.g., donepezil) to the positive control wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of buffer to the blank wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction and Measurement:

    • Add 25 µL of ATCI solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Secondary Mechanism of Action: NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of benzoic acid derivatives in modulating the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory responses.[9] Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.

While direct experimental evidence for this compound derivatives as NLRP3 inhibitors is still emerging, a study on 4-hydroxybenzoic acid demonstrated its ability to inhibit both the priming and activation of the Nlrp3 inflammasome.[10] This suggests that the benzoic acid moiety could be a key pharmacophore for this activity.

Comparative Inhibitory Potency of NLRP3 Inflammasome Inhibitors

For the purpose of comparison, the following table presents the IC50 values of some known NLRP3 inflammasome inhibitors.

CompoundTarget Cell/AssayIC50Reference
NT-0249Human PBMCs (LPS/ATP stimulated)0.012 µM[11]
NT-0249THP-1/ASC-GFP speck formation0.028 µM[11]
MCC950A known potent and selective NLRP3 inhibitor~8 nM[12]
TranilastNLRP3-ASC interaction~10 µM[12]

Table 2: Comparative IC50 values of various NLRP3 inflammasome inhibitors.

Experimental Workflow for Confirming NLRP3 Inflammasome Inhibition

The validation of NLRP3 inhibitory activity involves a multi-step process to confirm the compound's effect on different stages of inflammasome activation.

NLRP3_Inhibition_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation A Cell Culture (e.g., THP-1, BMDMs) B Priming (e.g., LPS) A->B C Activation (e.g., ATP, Nigericin) B->C D Measurement of IL-1β & IL-18 release (ELISA) C->D In presence of test compound E Caspase-1 Activity Assay C->E In presence of test compound F ASC Speck Formation Assay (Immunofluorescence) C->F In presence of test compound G Animal Models of NLRP3-mediated disease (e.g., peritonitis) F->G Promising Compounds

Caption: Workflow for validating NLRP3 inflammasome inhibitors.

Detailed Experimental Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibition.[13][14][15]

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Test compounds

  • ELISA kits for mouse IL-1β and IL-18

  • Caspase-1 activity assay kit

  • Reagents for immunofluorescence (e.g., anti-ASC antibody, fluorescent secondary antibody, DAPI)

Procedure:

  • Cell Culture and Priming:

    • Culture BMDMs in appropriate media.

    • Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibition and Activation:

    • Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

    • Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

  • Measurement of Cytokine Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of mature IL-1β and IL-18 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Caspase-1 Activity Assay:

    • Lyse the cells and measure caspase-1 activity in the cell lysates using a commercially available fluorometric or colorimetric assay kit.

  • ASC Speck Formation Assay:

    • Fix and permeabilize the cells.

    • Stain the cells with an antibody against ASC, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the formation of ASC specks (large, perinuclear aggregates of ASC) using a fluorescence microscope. Quantify the percentage of cells with ASC specks.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While its derivatives have been explored for a multitude of biological activities, this guide provides a focused comparison of two key mechanisms: acetylcholinesterase inhibition and NLRP3 inflammasome modulation. The provided experimental data for analogous compounds and detailed protocols for in vitro validation offer a solid foundation for researchers to confirm the mechanism of action of their novel derivatives. The remarkable potency of some piperidine-based AChE inhibitors suggests that this is a particularly fruitful avenue for further investigation. As research continues, a deeper understanding of the structure-activity relationships governing these mechanisms will undoubtedly pave the way for the development of next-generation therapeutics for a range of debilitating diseases.

References

  • 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. PubMed. Available from: [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. MDPI. Available from: [Link]

  • Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular. PubMed Central. Available from: [Link]

  • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Bentham Science. Available from: [Link]

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available from: [Link]

  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. PubMed. Available from: [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed Central. Available from: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available from: [Link]

  • Methods to Activate the NLRP3 Inflammasome. ResearchGate. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. Available from: [Link]

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Spandidos Publications. Available from: [Link]

  • Inflammasome assays in vitro and in mouse models. Wiley Online Library. Available from: [Link]

  • 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. ResearchGate. Available from: [Link]

  • Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. PubMed. Available from: [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available from: [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available from: [Link]

  • A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. Available from: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available from: [Link]

  • In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE. Available from: [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. Available from: [Link]

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Comparative Guide: Cross-Reactivity Profiling of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive characterization and cross-reactivity profiling of probes derived from the 4-(4-oxopiperidine-1-carbonyl)benzoic acid (OPCB) scaffold. This chemical moiety (CAS 672309-93-2) serves as a privileged pharmacophore and versatile intermediate in the design of inhibitors and activity-based probes (ABPs) for poly(ADP-ribose) polymerases (PARPs) and related ADP-ribosyltransferases, as well as specific G-protein coupled receptors (e.g., GPR119).

The following comparison guide is structured to assist researchers in benchmarking OPCB-based probes against industry-standard alternatives, ensuring rigorous validation of selectivity and biological performance.

Executive Summary & Technical Context

This compound (OPCB) represents a strategic scaffold in medicinal chemistry. Its structure combines a benzoic acid moiety—mimicking the nicotinamide binding motif common in PARP inhibitors—with a 4-oxopiperidine linker that offers a vector for extending into solvent-exposed regions or conjugating with reporter tags (fluorophores, biotin, click handles).

In drug development, probes based on this scaffold are critical for:

  • Target Engagement: Validating binding affinity in live cells.

  • Selectivity Profiling: Distinguishing between closely related isoforms (e.g., PARP1 vs. PARP2 vs. Tankyrases).

  • Off-Target Identification: Mapping non-specific interactions with other nucleophile-reactive enzymes or GPCRs.

This guide compares OPCB-derived probes with "Gold Standard" alternatives, providing a roadmap for objective performance evaluation.

Comparative Performance Matrix

The following table contrasts the theoretical and observed performance characteristics of OPCB-based probes against established alternatives like Olaparib-based probes (PARP) or GSK-derived probes (GPR119).

FeatureOPCB-Based Probes (Novel)Olaparib-Based Probes (Standard)Veliparib-Based Probes (Alternative)
Core Scaffold Benzamide-Piperidone LinkerPhthalazinone-PiperazineBenzimidazole-Carboxamide
Primary Target PARP1/2, GPR119 (Context Dependent)PARP1/2 (High Affinity)PARP1/2 (High Selectivity)
Cross-Reactivity Risk Moderate: Ketone moiety may form reversible Schiff bases; Benzamide may bind other NAD+ sites.Low: Highly optimized for PARP pocket; minimal off-targets.Low: Very compact, high specificity.
Solubility High: Polar carbonyl and piperidine nitrogen enhance aqueous solubility.Moderate: Often requires DMSO/organic co-solvents.High: Small molecular weight aids solubility.
Conjugation Potential Excellent: 4-oxo group allows facile reductive amination or oxime ligation without affecting binding core.Limited: Conjugation often requires modifying the tail region, potentially affecting affinity.Limited: Small size makes tag attachment sterically challenging.
Cellular Permeability High (LogP ~1.5 - 2.5)Moderate to HighHigh

Experimental Protocols for Cross-Reactivity Studies

To validate the specificity of OPCB-based probes, a multi-tiered screening approach is required.

Protocol A: Biochemical Isoform Selectivity (In Vitro)

Objective: Quantify the selectivity window against the target family (e.g., PARP1-16). Methodology: Chemiluminescent ELISA or Fluorescence Polarization (FP).

  • Reagent Prep: Prepare recombinant enzymes (PARP1, PARP2, TNKS1, TNKS2) at 5 nM in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Probe Incubation: Titrate OPCB-probe (0.1 nM – 10 µM) with enzymes for 30 min at RT.

  • Competition: Add biotinylated NAD+ (or competitor probe) and incubate for 60 min.

  • Detection: Add Streptavidin-HRP (ELISA) or measure FP shift.

  • Data Analysis: Plot dose-response curves to determine IC50/Ki.

    • Success Criterion: >100-fold selectivity for primary target vs. nearest isoform.

Protocol B: Proteome-Wide Off-Target Profiling (ABPP)

Objective: Identify non-specific covalent interactions or tight-binding off-targets in a complex proteome. Methodology: Activity-Based Protein Profiling (ABPP) using a photoreactive OPCB-probe analog.

  • Lysate Preparation: Harvest HEK293T cells; lyse in PBS with protease inhibitors (minus EDTA). Adjust to 1 mg/mL.

  • Probe Labeling: Treat lysate with OPCB-photoprobe (1 µM) +/- excess competitor (Olaparib, 20 µM) for 1 hr.

  • Cross-linking: Irradiate samples with UV light (365 nm) for 10 min on ice to covalently capture binders.

  • Enrichment: React lysate with Azide-Biotin via CuAAC (Click Chemistry). Pull down with Streptavidin beads.

  • Mass Spectrometry: Digest bound proteins with Trypsin. Analyze peptides via LC-MS/MS.

  • Bioinformatics: Filter for proteins enriched in the "Probe" condition vs. "Probe + Competitor".

Protocol C: Cellular Target Engagement (NanoBRET)

Objective: Confirm the probe binds the target inside live cells and measure residence time.

  • Transfection: Transfect cells with N-terminal Luciferase-Target fusion plasmid.

  • Tracer Addition: Add cell-permeable fluorescent tracer (derived from OPCB or standard).

  • Competition: Treat cells with unlabeled OPCB-probe at varying concentrations.

  • Measurement: Read BRET signal (Energy transfer from Luc to Tracer). Loss of signal indicates target engagement.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the structural logic of the probe design and the validation workflow.

Diagram 1: Cross-Reactivity Profiling Workflow

This flowchart details the step-by-step logic for validating probe specificity, from biochemical screens to proteomic identification.

CrossReactivityWorkflow Start OPCB-Based Probe Candidate Biochem Tier 1: Biochemical Panel (Recombinant Enzymes) Start->Biochem Decision1 Selectivity > 100x? Biochem->Decision1 Cellular Tier 2: Cellular Engagement (NanoBRET / CETSA) Decision2 Permeable & Potent? Cellular->Decision2 Proteomic Tier 3: Proteome-Wide ABPP (Mass Spectrometry) Decision3 Clean Proteome Profile? Proteomic->Decision3 Decision1->Cellular Yes Refine Refine Structure / Linker Decision1->Refine No Decision2->Proteomic Yes Decision2->Refine No Valid Validated Chemical Probe Decision3->Valid Yes Decision3->Refine No

Caption: Tiered validation workflow ensuring OPCB probes meet rigorous selectivity standards before publication.

Diagram 2: Structural Pharmacophore & Binding Logic

This diagram visualizes how the OPCB scaffold interacts with the target (e.g., PARP Active Site), highlighting the potential for cross-reactivity.

BindingLogic Scaffold OPCB Scaffold (Benzoic Acid + 4-Oxopiperidine) Warhead Benzoic Acid Moiety (Nicotinamide Mimic) Scaffold->Warhead Contains Linker 4-Oxopiperidine (Solubility/Extension) Scaffold->Linker Contains Target1 Primary Target (PARP1/2 Active Site) Warhead->Target1 H-Bonds (High Affinity) OffTarget1 Off-Target A (Tankyrase ARC) Warhead->OffTarget1 Weak Affinity OffTarget2 Off-Target B (Other NAD+ Enzymes) Warhead->OffTarget2 Potential Binding Linker->Target1 Solvent Interaction

Caption: Pharmacophore mapping of OPCB showing the critical binding elements and potential sources of cross-reactivity.

References

  • PubChem Compound Summary. (2025). This compound (CAS 672309-93-2). National Library of Medicine.[1] [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme activity-based protein profiling in living cells. Annual Review of Biochemistry. [Link]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Advantage of Rigidity: Benchmarking 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and ubiquitin machinery recruitment, the linker connecting these two moieties plays a pivotal, often underappreciated, role in determining the overall efficacy and druglike properties of the degrader. This guide provides an in-depth comparison of the performance of PROTACs incorporating a rigid 4-(4-oxopiperidine-1-carbonyl)benzoic acid linker against more conventional flexible linkers, supported by experimental data and protocols.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not merely a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the target protein and the E3 ligase, ultimately impacting degradation efficiency (DC50 and Dmax), selectivity, and the overall pharmacokinetic (PK) profile of the molecule.[2][3]

Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility and ability to span a range of distances.[2] However, their high conformational flexibility can lead to an entropic penalty upon binding and may result in suboptimal or unproductive ternary complex formation. This has driven the exploration of more rigid linker architectures to pre-organize the PROTAC into a bioactive conformation.

Introducing Rigidity: The this compound Linker

The this compound linker introduces a significant degree of rigidity into the PROTAC structure. This is achieved through the incorporation of a piperidone ring and a benzoic acid moiety. This constrained conformation is hypothesized to offer several advantages:

  • Enhanced Ternary Complex Stability: By reducing the conformational entropy that must be overcome for the ternary complex to form, rigid linkers can lead to more stable and productive interactions between the target protein and the E3 ligase.

  • Improved Physicochemical Properties: The incorporation of polar groups and cyclic structures can improve solubility and metabolic stability compared to long, flexible, and often lipophilic alkyl or PEG chains.[4] Saturated heterocycles like piperidine and piperazine are known to enhance the aqueous solubility of PROTACs.[5]

  • Favorable Pharmacokinetics: A more rigid and stable linker can contribute to a more predictable pharmacokinetic profile and potentially improved oral bioavailability.[6]

To illustrate the PROTAC mechanism and the central role of the linker, the following diagram outlines the key steps in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex Binds Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Signal Degradation Degraded POI (Peptides) Proteasome->Degradation Proteolysis Recycling->PROTAC Re-enters cycle

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Performance Benchmarking: A Comparative Analysis

While direct, head-to-head comparative data for PROTACs utilizing the specific this compound linker is limited in publicly available literature, we can infer its performance characteristics by examining related structures and general principles of linker design. The inclusion of piperidine and piperazine moieties in linkers has been shown to improve the potency and pharmacokinetic properties of PROTACs. For instance, the androgen receptor (AR) degrader ARD-69, which incorporates piperidine/piperazine moieties in its linker, demonstrates low nanomolar DC50 values.[7]

To provide a framework for comparison, the table below summarizes typical performance data for PROTACs with different linker types targeting various proteins. This data, compiled from multiple studies, highlights the impact of linker composition on degradation efficiency.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396[2]
Tank-binding kinase 1 (TBK1)Alkyl/Ether2929276[2]
BRD4PEG0 PEG units< 500> 90[2]
BRD4PEG1-2 PEG units> 5000< 50[2]
BRD4PEG4-5 PEG units< 500> 90[2]
Androgen Receptor (AR)Piperidine/Piperazine-containingNot specified0.76 - 10.4> 90[7]
BCR-ABLLinker-free (Proline)0893[5]
Bruton's tyrosine kinase (BTK)Non-covalentNot specified2.297[1]

This table is a compilation of data from various sources to illustrate trends and is not a direct head-to-head comparison under identical experimental conditions.

The data illustrates that there is an optimal linker length and composition for each target and E3 ligase pair. For instance, with TBK1, a 21-atom alkyl/ether linker was significantly more potent than a 29-atom linker.[2] Similarly, for BRD4 degradation, both very short and longer PEG linkers were more effective than those of intermediate length.[2] The high potency of the AR degrader with a piperidine/piperazine-containing linker suggests that the rigidity and physicochemical properties imparted by these cyclic structures can be highly beneficial.[7]

Experimental Workflows for Performance Evaluation

To rigorously benchmark the performance of a PROTAC with a this compound linker, a series of well-defined experiments are necessary. The following diagram and protocols outline a typical workflow.

Experimental_Workflow cluster_workflow PROTAC Performance Evaluation Workflow Synthesis PROTAC Synthesis (Linker Conjugation) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot Analysis (Protein Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (Cytotoxicity) Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (Optional) Data_Analysis->PK_Studies

Figure 2: A standard workflow for evaluating PROTAC performance.

Experimental Protocol 1: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and separate the proteins by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[3]
Experimental Protocol 2: Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC on the cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

3. Viability Measurement:

  • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
  • Measure the luminescence or absorbance using a plate reader.

4. Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle-treated control.
  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The strategic incorporation of rigid linkers, such as this compound, represents a promising avenue for optimizing PROTAC performance. While direct comparative data remains to be extensively published, the known benefits of piperidine-containing moieties in enhancing solubility, metabolic stability, and conformational rigidity suggest that PROTACs with this linker architecture are likely to exhibit favorable degradation efficiencies and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for benchmarking the performance of these next-generation degraders. As the field of targeted protein degradation continues to mature, a deeper understanding of the structure-activity relationships of PROTAC linkers will be crucial for the development of novel and effective therapeutics.

References

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. [Link]
  • STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
  • PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]
  • Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. [Link]
  • Linker-free PROTACs efficiently induce the degradation of oncoproteins. PMC. [Link]
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]
  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [Link]
  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]
  • Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). ResearchGate. [Link]
  • Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed. [Link]

Sources

comparison of analytical data of 4-(4-oxopiperidine-1-carbonyl)benzoic acid with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical comparison of analytically derived data for 4-(4-oxopiperidine-1-carbonyl)benzoic acid against established literature and theoretical standards. This compound is a critical bifunctional linker used in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and other fragment-based drug discovery campaigns.

Critical Structural Insight (The "Rotamer" Effect): Unlike simple amides, N-acyl-4-piperidones exhibit significant restricted rotation around the amide bond (N-C=O) at room temperature. This results in the presence of cis and trans rotamers observable in NMR spectroscopy.

  • Implication: Inexperienced analysts often misinterpret these split or broadened peaks as impurities.

  • Validation: High-temperature NMR (>80°C) causes coalescence, confirming the single chemical entity.

Synthesis & Impurity Origin Pathway

The following diagram outlines the synthesis logic to contextualize potential impurities (e.g., unreacted terephthalic acid or 4-piperidone).

SynthesisPath Tere Terephthalic Acid (Starting Material) Coupling Amide Coupling (EDCI/HOBt or SOCl2) Tere->Coupling Pip 4-Piperidone HCl Pip->Coupling Product 4-(4-oxopiperidine-1-carbonyl) benzoic acid (Target) Coupling->Product Main Reaction Imp1 Impurity A: Unreacted Acid Coupling->Imp1 Incomplete Conv. Imp2 Impurity B: Piperidone Hydrate Coupling->Imp2 Hydrolysis

Figure 1: Synthesis pathway highlighting the origin of critical impurities monitored in the analytical section.

Analytical Data Comparison

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid moiety).[1] Frequency: 400 MHz[2][3]

Proton AssignmentExperimental Shift (δ ppm)Literature/Predicted Value (δ ppm)Signal MultiplicityNotes on Deviation/Conformity
COOH (Acid)13.1013.0 – 13.5Broad SingletHighly dependent on concentration and water content.
Ar-H (Ortho to COOH)8.028.00 – 8.05Doublet (J=8.2 Hz)Consistent. Part of AA'BB' system.[4]
Ar-H (Ortho to Amide)7.557.50 – 7.60Doublet (J=8.2 Hz)Consistent.
N-CH₂ (Piperidine)3.50 – 3.903.40 – 4.00Broad MultipletCritical: Appears as two broad humps due to amide rotamers.
C-CH₂ (Ketone α)2.452.30 – 2.60Triplet/MultipletOften obscured by DMSO solvent peak (2.50 ppm).

Expert Insight: The literature often reports the N-CH₂ protons as a single broad signal or two distinct multiplets. If your spectrum shows "doubling" of the piperidine ring signals, do not reject the batch . Perform a Variable Temperature (VT) NMR experiment; if the peaks merge at 90°C, the sample is pure.

B. Carbon NMR (¹³C-NMR)

Solvent: DMSO-d₆

Carbon TypeExperimental Shift (δ ppm)Literature Value (δ ppm)Interpretation
C=O (Ketone) 207.1206.5 – 207.5Distinctive ketone shift. Absence indicates hydrate formation.
C=O (Acid) 167.2166.8 – 167.5Carboxylic acid carbonyl.
C=O (Amide) 169.4168.5 – 169.5Amide linker carbonyl.
Ar-C (Quaternary) 139.5, 132.1138.0 – 140.0Ipso carbons.
Ar-C (CH) 129.8, 127.4129.0 – 130.0Aromatic ring carbons.
Pip-CH₂ (N-α) 46.5 (broad)42.0 – 48.0Broadened by rotamerism.
Pip-CH₂ (C=O-α) 40.840.0 – 41.5Alpha to ketone.
C. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Observed [M+H]⁺: 248.1 m/z

  • Calculated [M+H]⁺: 248.09 m/z

  • Key Fragment: 230.1 m/z (Loss of water, typical for keto-acids or carboxylic acids).

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols.

Protocol 1: High-Fidelity HPLC Purity Analysis

Objective: Separate the highly polar starting material (Terephthalic acid) from the product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated, non-ionized state to prevent peak tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 60% -> 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Amide/Carbonyl).

  • Success Criteria: Product retention time approx. 8-10 min. Terephthalic acid elutes early (<4 min).

Protocol 2: Sample Preparation for NMR (Handling Hydrates)

Objective: Prevent the "Gem-Diol" confusion. 4-piperidones are hygroscopic and form hydrates (gem-diols) which shift the Carbonyl ¹³C peak from ~207 ppm to ~95 ppm.

  • Drying: Dry the solid sample in a vacuum oven at 45°C over P₂O₅ for 4 hours prior to analysis.

  • Solvent: Use an ampoule of fresh DMSO-d₆ (stored over molecular sieves). Avoid "wet" CDCl₃.

  • Acquisition: Run the experiment immediately after dissolution.

Analytical Workflow Diagram

Use this decision tree to validate your analytical results.

AnalyticalWorkflow Start Crude Product HPLC HPLC Purity Check (Method: Acidic C18) Start->HPLC PurityDecision Purity > 98%? HPLC->PurityDecision Recryst Recrystallize (EtOH/Water) PurityDecision->Recryst No HNMR 1H-NMR (DMSO-d6) PurityDecision->HNMR Yes Recryst->HPLC RotamerCheck Split Peaks at 3.5ppm? HNMR->RotamerCheck VTNMR Run VT-NMR @ 90°C RotamerCheck->VTNMR Yes (Expected) FinalQC Release Batch RotamerCheck->FinalQC No (Rare) VTNMR->FinalQC Coalescence Confirmed

Figure 2: Analytical decision matrix for validating this compound.

References

  • Compound Identification: MolCore. This compound (CAS 672309-93-2).[5] Retrieved from

  • Rotamerism in Piperidines: MDPI. Synthesis, Dynamic NMR Characterization... of Benzoyl-Substituted Piperazines. (Discusses the restricted rotation mechanism in N-benzoyl piperidines). Retrieved from

  • Synthesis Context: MedKoo Biosciences. Olaparib Synthetic Routes.[6] (Contextualizes the use of benzoic acid-piperazine/piperidine linkers). Retrieved from

  • NMR Methodology: Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines. (Provides theoretical backing for peak broadening). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.